molecular formula C8H9N3 B8099918 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B8099918
M. Wt: 147.18 g/mol
InChI Key: WNILXFRBRAMNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNILXFRBRAMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals, focusing on the chemical utility, synthesis, and medicinal application of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine .[1][2]

CAS: 1638761-11-1 | Formula: C₈H₉N₃ | MW: 147.18 Da Role: Adenine Bioisostere & Kinase Hinge Binder[1][2]

Executive Summary

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (hereafter 3M6A ) represents a critical scaffold in modern medicinal chemistry, specifically designed as a 7-azaindole-based bioisostere of adenine .[1][2] Unlike the parent 7-azaindole, the addition of the C6-amine group creates a donor-acceptor-donor (D-A-D) hydrogen bonding motif that mimics the Watson-Crick face of adenine, making it a privileged structure for ATP-competitive kinase inhibitors.[1][2]

This guide details the physicochemical behavior, synthetic accessibility, and structural biology applications of 3M6A, providing researchers with the actionable data needed to incorporate this fragment into lead optimization campaigns.[3]

Physicochemical Architecture

Electronic Structure & Tautomerism

The core stability of 3M6A is dictated by the aromaticity of the 7-azaindole system.[1][2][3] A critical consideration for binding affinity is the tautomeric equilibrium.[2][3]

  • Dominant Form: The amino-tautomer is energetically favored over the imino-form due to the preservation of aromaticity in the pyridine ring.[1][2][3]

  • Basicity (N7): The C6-amino group acts as a strong electron donor (+M effect), significantly increasing the electron density at the N7 (pyridine) nitrogen compared to the unsubstituted 7-azaindole.[1][2][3]

    • Parent 7-azaindole pKa (N7): ~4.6[1][2][3]

    • Estimated 3M6A pKa (N7):6.5 – 7.0 (Comparable to 2-aminopyridine).[1][2][3]

  • Acidity (N1): The pyrrole N1 proton remains acidic (pKa ~13), serving as a hydrogen bond donor.[1][2][3]

Solubility Profile

The molecule exhibits amphoteric character but is generally lipophilic in its neutral state.[2][3]

  • LogP (Calc): ~1.2 – 1.5 (Moderate lipophilicity, favorable for CNS penetration).[1][2][3]

  • Solubility: High in DMSO, MeOH, and acidic aqueous buffers (pH < 5); low in neutral water.[2][3]

Table 1: Key Physicochemical Descriptors

PropertyValue / CharacteristicStructural Logic
H-Bond Donors 3 (N1-H, C6-NH₂)Critical for Hinge Binding (Glu/Leu backbone).[1][2]
H-Bond Acceptors 1 (N7)Interacts with Hinge backbone NH.[1][2][3]
Topological PSA ~55 ŲGood membrane permeability prediction.[1][2][3]
pKa (Conj. Acid) ~6.8 (N7)Protonation occurs at Pyridine N, not the exocyclic amine.[2][3]

Synthetic Pathways & Manufacturing[2][4][5]

The synthesis of 3M6A presents a regioselectivity challenge: installing the C3-methyl group while preserving the C6-amine.[1][2] Two primary routes are validated for this scaffold.

Route A: The SₙAr Displacement (Scalable)

This route is preferred for scale-up as it avoids the instability of electron-rich aminopyridine precursors during cyclization.[1][2][3]

  • Starting Material: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.[1][2]

  • Reaction: Nucleophilic Aromatic Substitution (SₙAr).[1][2][3]

  • Conditions: Ammonia (aq) or NH₃/MeOH at high temperature (150–200°C) in a sealed vessel, or Buchwald-Hartwig amination (Pd₂dba₃, XPhos) for milder conditions.

  • Mechanism: The electron-deficient nature of the pyridine ring (enhanced by the pyrrole fusion) facilitates the displacement of the chloride by the amine.[2][3]

Route B: De Novo Cyclization (Sonogashira)

Useful for introducing isotopic labels or varying the C3 substituent.[2][3]

  • Precursor: 2,6-Diamino-3-iodopyridine.[1][2][3]

  • Coupling: Sonogashira coupling with propyne (or TMS-propyne).

  • Cyclization: Metal-mediated (Cu or Pd) or base-mediated cyclization to close the pyrrole ring.[1][2][3]

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on available starting materials.

Synthesis_Workflow Start_Cl Precursor: 6-Chloro-3-methyl-7-azaindole Process_SnAr Method A: SₙAr (NH₃, 180°C or Pd-Cat) Start_Cl->Process_SnAr Direct Displacement Start_Iodo Precursor: 2,6-Diamino-3-iodopyridine Process_Sono Method B: Sonogashira (Propyne + Pd/Cu) Start_Iodo->Process_Sono C-C Bond Formation Target Target: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Process_SnAr->Target High Yield Intermediate Intermediate: Alkynyl Pyridine Process_Sono->Intermediate Intermediate->Target Cyclization

Figure 1: Retrosynthetic analysis showing the two primary pathways to the 3M6A scaffold.

Reactivity & Handling

Selective Functionalization

The 3M6A scaffold contains three distinct nitrogen centers, each with unique reactivity. A "self-validating" protection strategy must respect these differences:

  • N1 (Pyrrole Nitrogen):

    • Reactivity: Nucleophilic upon deprotonation (NaH/DMF).[1][2][3]

    • Protocol: Can be protected with SEM, Boc, or Tosyl groups.[2][3]

    • Caution: Protection at N1 electron-withdraws from the ring, making N7 less basic and the C6-amine less nucleophilic.[1][2][3]

  • C6-Amine (Exocyclic):

    • Reactivity: Moderately nucleophilic.[2][3]

    • Protocol: Reacts with acyl chlorides or isocyanates.[2][3] To selectively react here without touching N1, use mild bases (Pyridine/DCM) where N1 remains protonated and non-reactive.[2][3]

  • C3-Methyl Group:

    • Reactivity: Benzylic-like oxidation.[1][2][3]

    • Warning: The methyl group is susceptible to metabolic oxidation (to CH₂OH).[1][2][3] In drug design, this position is often fluorinated (CF₃) if metabolic stability is poor.[2][3]

Medicinal Chemistry Applications

The "Adenine Mimic" Hypothesis

3M6A is a potent bioisostere for the adenine ring found in ATP.[2][3] In kinase inhibitors, the "Hinge Region" of the protein typically binds the adenine of ATP via two hydrogen bonds.[3] 3M6A mimics this interaction with high fidelity.[2][3]

  • Interaction 1 (Donor): The N1-H of the pyrrole ring donates a hydrogen bond to the carbonyl oxygen of the hinge backbone (e.g., Glu residue).[1][2][3]

  • Interaction 2 (Acceptor): The N7 of the pyridine ring accepts a hydrogen bond from the amide nitrogen of the hinge backbone (e.g., Leu residue).[2][3]

  • Interaction 3 (Auxiliary): The C6-Amine can interact with the "Gatekeeper" residue or water molecules in the ribose binding pocket, improving selectivity over the endogenous ATP.[1][2][3]

Pharmacophore Mapping Diagram

This diagram visualizes how 3M6A overlays with the biological target (Kinase Hinge).[2][3]

Binding_Mode Hinge_CO Hinge Backbone (C=O) (Acceptor) Hinge_NH Hinge Backbone (N-H) (Donor) Ligand_N7 Ligand N7 (Pyridine) Hinge_NH->Ligand_N7 H-Bond (Primary) Gatekeeper Gatekeeper / Solvent (Variable) Ligand_N1 Ligand N1-H (Pyrrole) Ligand_N1->Hinge_CO H-Bond (Primary) Ligand_NH2 Ligand C6-NH2 (Exocyclic) Ligand_NH2->Gatekeeper H-Bond (Selectivity)

Figure 2: Pharmacophore map demonstrating the bidentate/tridentate binding mode of 3M6A in the ATP pocket.[1][2][3]

References

  • Synthesis of 7-Azaindoles via SₙAr

    • Title: Synthesis and Reactivity of 7-Azaindoles.[1][2][3][4][5][6][7]

    • Source: Current Organic Chemistry.[2][3][5]

    • Context: Describes the displacement of 6-halo-7-azaindoles with amines.
  • Kinase Binding Modes (Adenine Bioisosteres)

    • Title: Azaindoles in Medicinal Chemistry.[2][3][4][8][9][10]

    • Source: PharmaBlock Whitepaper.[2][3]

    • Context: Details the pKa and binding logic of 6-amino-7-azaindoles in kinase inhibitors (e.g., Vemurafenib analogs).
  • Specific Compound Data

    • Title: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1638761-11-1).[1][2]

    • Source: PubChem / NIH.[1][2][3]

    • Context: Verification of chemical identity and molecular weight.[2][3][4][8]

Sources

An In-depth Technical Guide to 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Kinase Inhibitor Scaffold of Emerging Importance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core molecular properties, its strategic importance as a scaffold in kinase inhibitor design, plausible synthetic routes, and its potential therapeutic applications.

Core Molecular Profile

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine belongs to the 7-azaindole family, a class of compounds recognized for its privileged structure in medicinal chemistry. The fusion of a pyrrole and a pyridine ring creates a bioisostere of indole with unique electronic and hydrogen bonding properties that are highly favorable for binding to the ATP pocket of various protein kinases.

Molecular Formula and Weight

The fundamental physicochemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine are summarized in the table below. The molecular formula is C₈H₉N₃ , and the calculated molecular weight is approximately 147.18 g/mol . This low molecular weight makes it an attractive starting point for fragment-based drug design and lead optimization, allowing for the addition of various substituents to modulate potency, selectivity, and pharmacokinetic properties. An isomer, 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, shares the same molecular formula and weight[1].

PropertyValueSource
Molecular Formula C₈H₉N₃Calculated
Molecular Weight 147.18 g/mol Calculated
Parent Scaffold 1H-pyrrolo[2,3-b]pyridine[2]
Isomeric Confirmation C₈H₉N₃, 147.18 g/mol [1]
Structural Features

The structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is characterized by the 7-azaindole core, with a methyl group at the 3-position of the pyrrole ring and an amine group at the 6-position of the pyridine ring.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine hinge Hinge Region gatekeeper Gatekeeper Residue dFG_motif DFG Motif scaffold Pyrrolo[2,3-b]pyridine Core scaffold->hinge H-Bonding (Key Interaction) methyl 3-Methyl Group methyl->gatekeeper Van der Waals Interactions amine 6-Amine Group amine->dFG_motif Solvent Exposed Interactions

Caption: General binding mode of a 1H-pyrrolo[2,3-b]pyridine derivative in a kinase active site.

This fundamental interaction anchors the inhibitor, allowing its substituents to probe other regions of the ATP pocket to achieve high potency and selectivity.

Therapeutic Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a diverse range of kinase targets implicated in various diseases, particularly cancer and inflammatory disorders. Notable examples include:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is a key driver in several cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to develop potent FGFR inhibitors.[3][4]

  • Janus Kinase (JAK) Inhibitors: JAKs are crucial in cytokine signaling pathways involved in autoimmune diseases. Derivatives of this scaffold have been investigated as selective JAK1 and JAK3 inhibitors.[5][6]

  • Traf2 and Nck-interacting kinase (TNIK) Inhibitors: TNIK is implicated in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against this target.[7]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: SGK-1 plays a role in cell proliferation and electrolyte balance, making it a target for cardiovascular and renal diseases.[8]

  • Other Targets: This scaffold has also been utilized to develop inhibitors for other important enzymes such as Phosphodiesterase 4B (PDE4B), which is involved in inflammatory processes.[9]

The specific substitutions on the 1H-pyrrolo[2,3-b]pyridine core, such as the 3-methyl and 6-amine groups in the topic compound, are critical for tuning the selectivity and potency towards these different kinase targets.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The key steps would likely involve a Sonogashira coupling followed by a base-mediated cyclization, a common strategy for forming the 7-azaindole core.

G target 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine intermediate1 Protected 2-Amino-3-alkynylpyridine target->intermediate1 Deprotection & Cyclization starting_material1 2-Amino-3-halopyridine Precursor intermediate1->starting_material1 Sonogashira Coupling starting_material2 Propargyl Alcohol Derivative intermediate1->starting_material2 Sonogashira Coupling

Caption: Retrosynthetic analysis for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Exemplary Synthetic Protocol

The following is a proposed, step-by-step methodology for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This protocol is adapted from general procedures for the synthesis of related 7-azaindole derivatives.

Step 1: Synthesis of a Dihalogenated Pyridine Precursor

  • Start with a commercially available diaminopyridine.

  • Perform a Sandmeyer reaction to convert one of the amine groups to a halide (e.g., bromide or iodide).

  • Protect the remaining amine group, for instance, as a Boc-carbamate.

  • Perform a second Sandmeyer reaction on the other original amine position to introduce a second, different halide (e.g., iodide if the first was bromide).

Step 2: Selective Sonogashira Coupling

  • Dissolve the dihalogenated, protected aminopyridine in a suitable solvent system (e.g., THF/water).

  • Add a propargyl alcohol derivative, such as 2-methyl-3-butyn-2-ol, which will provide the atoms for the 3-methyl-substituted pyrrole ring.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS. The more reactive halide (typically iodide) will undergo coupling preferentially.

Step 3: Base-Mediated Cyclization and Deprotection

  • To the crude product from the previous step, add a strong base such as potassium tert-butoxide in a solvent like tert-butanol.

  • Heat the reaction mixture to induce cyclization onto the second halide, forming the pyrrole ring. This step also cleaves the propargyl alcohol protecting group.

  • Upon completion, perform an acidic workup to remove the Boc protecting group from the 6-amino position.

  • Purify the final product, 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, by column chromatography.

Self-Validation: Each step of this proposed synthesis can be monitored by standard analytical techniques (TLC, LC-MS, NMR) to confirm the formation of the desired intermediates and the final product. The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications and Future Directions

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine represents a valuable building block for the synthesis of compound libraries aimed at kinase inhibitor discovery. Its structure is primed for diversification at the 6-amino position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Future research efforts will likely focus on:

  • Synthesis and Biological Screening: The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives, followed by screening against panels of kinases to identify novel inhibitors.

  • Structure-Based Design: The use of co-crystal structures of known 1H-pyrrolo[2,3-b]pyridine inhibitors with their target kinases to rationally design novel derivatives with improved potency and selectivity.

  • Elucidation of Novel Therapeutic Roles: Exploring the potential of inhibitors based on this scaffold in disease areas beyond oncology and inflammation, such as neurodegenerative and metabolic diseases.

References

  • Frontier Specialty Chemicals. (n.d.). 3-Methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved February 15, 2026, from [Link]

  • BDJHH053815. (n.d.). 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21577-21588. [Link]

  • Zhao, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Frontier Specialty Chemicals. (n.d.). 3-Methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved February 15, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 1234. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. Retrieved February 15, 2026, from [Link]

  • Kolesnikov, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 1-20. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved February 15, 2026, from [Link]

  • Hothersall, J. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

  • Nakaya, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 359-369. [Link]

  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1165-1183. [Link]

  • Bhamidipati, S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

Sources

A Technical Guide to Bioisosteric Replacement with 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Lead optimization is a critical phase where medicinal chemists meticulously refine a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[1] One of the most powerful strategies in the medicinal chemist's arsenal is bioisosteric replacement.[2][3][4] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to the parent compound.[4][5] The strategic substitution of a molecular fragment with a bioisostere can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success as a therapeutic agent.[1][2]

This guide focuses on the utility of a particularly versatile scaffold in this context: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . This 7-azaindole derivative has emerged as a privileged core structure in medicinal chemistry, offering a unique combination of physicochemical properties that make it an excellent bioisostere for a range of commonly encountered aromatic and heteroaromatic systems.[6][7] We will delve into the synthesis, key properties, and strategic applications of this scaffold, providing a comprehensive resource for researchers engaged in drug development.

The 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Core: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[8][9] The fusion of a pyridine ring to a pyrrole ring creates a unique electronic and steric environment. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen can act as a hydrogen bond donor. This dual character allows for diverse interactions with biological targets. The 3-methyl and 6-amino substitutions on this core further refine its properties, making it a valuable building block for library synthesis and lead optimization.

The strategic placement of the methyl group at the 3-position can influence the molecule's lipophilicity and metabolic stability. The 6-amino group provides a key vector for further chemical modification, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a compound series.

Synthesis and Physicochemical Properties

A robust and scalable synthetic route is paramount for the successful application of any building block in a drug discovery program. While numerous methods exist for the synthesis of substituted pyrrolo[2,3-b]pyridines, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

General Synthetic Workflow

Synthetic Workflow A Substituted Pyridine Precursor B Introduction of Pyrrole Precursor A->B Coupling Reaction C Cyclization B->C Intramolecular Condensation D Functional Group Interconversion C->D e.g., Nitration, Reduction E Final Product: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine D->E

Caption: A generalized synthetic workflow for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Detailed Synthetic Protocol (Illustrative)

The following is a representative, multi-step synthesis that can be adapted for the preparation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Step 1: Synthesis of a Substituted Pyridine Intermediate

  • Start with a commercially available 2-amino-5-bromopyridine.

  • Protect the amino group, for example, as a Boc-carbamate.

  • Perform a Sonogashira coupling with a suitable alkyne, such as 1-propyne, to introduce the precursor to the 3-methyl group.

  • Deprotect the alkyne to yield the terminal alkyne.

Step 2: Cyclization to Form the Pyrrolo[2,3-b]pyridine Core

  • Subject the terminal alkyne to a base-mediated intramolecular cyclization. This will form the pyrrole ring.

  • The resulting product will be a 3-methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Introduction of the 6-Amino Group

  • The 5-bromo substituent in this scaffold is analogous to the 6-position in the final product due to numbering conventions.

  • Perform a Buchwald-Hartwig amination using a suitable ammonia surrogate or a protected amine, followed by deprotection, to install the 6-amino group.

Note: This is a generalized protocol, and specific reaction conditions, catalysts, and reagents will need to be optimized for each step.

Physicochemical Properties: A Comparative Analysis

The utility of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine as a bioisostere is rooted in its physicochemical properties. The table below provides a comparison of its computed properties with those of common aromatic amines it can replace.

Property3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (Predicted)Aniline (Experimental)1H-Benzimidazol-6-amine (Predicted)
Molecular Weight ( g/mol ) 147.1893.13133.15
XLogP3 1.50.90.8
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 212
Polar Surface Area (Ų) 41.626.054.7

Data for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and 1H-Benzimidazol-6-amine are predicted, while data for aniline is experimental. The properties of 1H-pyrrolo[2,3-b]pyridin-6-amine are used as a close surrogate for the 3-methyl derivative.[10]

This comparison highlights that the 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine core offers a higher hydrogen bond donor and acceptor count compared to aniline, while having a moderately increased lipophilicity. These properties can be advantageous for improving interactions with a target protein and modulating cell permeability.

Applications in Bioisosteric Replacement: Case Studies

The true value of a bioisosteric replacement is demonstrated through its successful application in drug discovery programs. The pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of numerous kinase inhibitors and other therapeutic agents.[11][12][13]

Case Study 1: Pyrrolo[2,3-b]pyridine as a Hinge-Binding Motif in Kinase Inhibitors

Many kinase inhibitors target the ATP-binding site, and a key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase. The 1H-pyrrolo[2,3-b]pyridine core is an excellent bioisostere for purine and other bicyclic heteroaromatic systems that commonly serve as hinge binders.

Kinase Hinge Binding cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-b]pyridine Inhibitor Hinge_NH Hinge Backbone NH Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-bond (acceptor) Hinge_CO Hinge Backbone C=O Pyrrole_NH Pyrrole NH Pyrrole_NH->Hinge_CO H-bond (donor)

Caption: Hydrogen bonding interactions between the 1H-pyrrolo[2,3-b]pyridine core and a kinase hinge region.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine-based inhibitor, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study 2: Modulating Physicochemical Properties to Enhance Drug-Like Characteristics

In a lead optimization campaign, a promising compound may suffer from poor solubility or high metabolic liability. Replacing a metabolically susceptible aromatic ring with a 1H-pyrrolo[2,3-b]pyridine can address these issues. The pyridine nitrogen can improve aqueous solubility, and the overall electronic nature of the ring system can alter its susceptibility to metabolic enzymes like cytochrome P450s.[7]

Experimental Protocol: Metabolic Stability Assay

  • Reagents and Materials: Test compound, human liver microsomes (HLM), NADPH, buffer solution, quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure: a. Pre-incubate the test compound with HLM in the buffer solution. b. Initiate the metabolic reaction by adding NADPH. c. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction. d. Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Versatile Tool for Drug Discovery

The 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine core represents a valuable and versatile tool for medicinal chemists. Its unique combination of electronic and steric properties, coupled with its ability to engage in key hydrogen bonding interactions, makes it an effective bioisosteric replacement for a variety of aromatic and heteroaromatic systems. By strategically employing this scaffold, researchers can fine-tune the physicochemical and pharmacokinetic properties of lead compounds, accelerating their journey towards becoming clinically viable drugs. The successful application of this and other bioisosteric replacement strategies underscores the importance of a deep understanding of molecular properties and their impact on biological function in the pursuit of novel therapeutics.

References

  • Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

  • Bioisosteric Replacements in Drug Design - Bentham Science Publishers. Available from: [Link]

  • Bioisosteric Replacements - Chemspace. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - Bentham Science Publisher. Available from: [Link]

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. Available from: [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • 1H-pyrrolo(2,3-b)pyridin-6-amine - PubChem. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available from: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine | - Frontier Specialty Chemicals. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available from: [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - ACS Publications. Available from: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. Available from: [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - MDPI. Available from: [Link]

  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. Available from: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity Profiles of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the binding affinity profiles of compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, with a focus on derivatives such as 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor research and development. We will delve into the significance of the 7-azaindole core, its primary biological targets, and the state-of-the-art methodologies for characterizing its binding affinity.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of kinase inhibitors. Its structure mimics the purine ring of ATP, the universal substrate for kinases. This mimicry allows 7-azaindole derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. The strategic placement of nitrogen atoms in the bicyclic system facilitates the formation of key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against a range of kinases and other enzymes implicated in various diseases. These include Janus kinase 1 (JAK1), Glycogen Synthase Kinase 3β (GSK-3β), Phosphodiesterase 4B (PDE4B), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4]

Key Biological Targets and Representative Binding Affinities

While specific binding affinity data for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is not extensively available in the public domain, the inhibitory activities of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the potential targets and potency of this compound class.

TargetDerivativeIC50 (nM)Reference
JAK1 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamidePotent Inhibition[5][6]
JAK1 & JAK3 Imidazo-pyrrolopyridinone derivative1.5 (JAK1), 1.1 (JAK3)[7]
GSK-3β Pyrrolo[2,3-b]pyridine derivative 410.22[8]
GSK-3β Pyrrolo[2,3-b]pyridine-based compound S010.35[2][9][10]
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative 11h140[1]
FGFR1 1H-pyrrolo[2,3-b]pyridine derivative 4h7[3][4]
FGFR2 1H-pyrrolo[2,3-b]pyridine derivative 4h9[3][4]
FGFR3 1H-pyrrolo[2,3-b]pyridine derivative 4h25[3][4]

Methodologies for Determining Binding Affinity

The characterization of the binding affinity of small molecule inhibitors like 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is fundamental to drug discovery. The following are three gold-standard techniques employed for this purpose.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a ligand and its receptor. These assays typically involve incubating a biological sample containing the target receptor with a radiolabeled ligand. The amount of bound radioactivity is then measured to determine the affinity of the ligand for the receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the target kinase in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand for the target kinase, and varying concentrations of the unlabeled test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (e.g., 7-azaindole derivative) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Ligand Immobilization: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the small molecule inhibitor (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized kinase is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the kinase.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the affinity (Kd).

SPR_Workflow Start Start Immobilization Immobilize Kinase on Sensor Chip Start->Immobilization Analyte_Prep Prepare Analyte Dilutions (7-azaindole derivative) Immobilization->Analyte_Prep Binding_Analysis Inject Analyte & Monitor Association Analyte_Prep->Binding_Analysis Dissociation Inject Running Buffer & Monitor Dissociation Binding_Analysis->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Data Analysis (kon, koff, Kd) Dissociation->Data_Analysis Regeneration->Binding_Analysis Next Concentration End End Data_Analysis->End

Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. By titrating a solution of the ligand into a solution of the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

  • Sample Preparation: Prepare solutions of the purified target kinase and the small molecule inhibitor (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load the kinase solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution. The heat change associated with each injection is measured.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat released or absorbed per injection. Plot this heat change against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

ITC_Workflow Start Start Sample_Prep Prepare Kinase (in cell) & Inhibitor (in syringe) in Identical, Degassed Buffer Start->Sample_Prep Titration Titrate Inhibitor into Kinase Solution at Constant Temperature Sample_Prep->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Data_Analysis Integrate Heat Peaks & Fit Binding Isotherm Heat_Measurement->Data_Analysis Thermodynamic_Parameters Determine Kd, n, ΔH, ΔS Data_Analysis->Thermodynamic_Parameters End End Thermodynamic_Parameters->End

Workflow for Isothermal Titration Calorimetry (ITC).

Functional Consequences of Target Engagement: The JAK/STAT Pathway

The binding of a 1H-pyrrolo[2,3-b]pyridine derivative to its target kinase has significant downstream cellular consequences. For instance, inhibition of JAK1 disrupts the JAK/STAT signaling pathway, which is crucial for cytokine-mediated immune and inflammatory responses.[5][6]

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression. By inhibiting JAK1, 7-azaindole derivatives can block this cascade, thereby modulating the expression of genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Gene Expression (Inflammation, Immunity) STAT_Dimer->Gene_Expression translocates to nucleus & regulates Azaindole 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (or derivative) Azaindole->JAK1 inhibits

Inhibition of the JAK/STAT pathway by a 7-azaindole derivative.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable core for the development of potent and selective inhibitors of various kinases and other enzymes. While specific binding data for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine may be limited, the extensive research on related derivatives underscores the therapeutic potential of this compound class. The methodologies outlined in this guide provide a robust framework for characterizing the binding affinity and thermodynamic profiles of these and other small molecule inhibitors, which is essential for advancing drug discovery and development efforts.

References

  • Kang, S. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(5), 2654-2671. Available at: [Link]

  • Yamagishi, H. et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 23(14), 4052-4064. Available at: [Link]

  • Houslay, M. D. et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. Available at: [Link]

  • American Chemical Society. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. Available at: [Link]

  • American Chemical Society. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Selective Phosphodiesterase 4B Inhibitors: A Review. PubMed Central. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • National Center for Biotechnology Information. 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • American Chemical Society. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed Central. Available at: [Link]

  • Google Patents. 1H-pyrrolo [2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • The Binding Database. BDBM246861. Available at: [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for the indole ring in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The introduction of an amino group at the C6 position creates a "donor-acceptor-donor" (DAD) hydrogen-bonding motif essential for hinge-binding in ATP-competitive inhibitors. Simultaneously, the C3-methyl group restricts conformational rotation and fills hydrophobic pockets within the active site.

This Application Note details a modular, linear synthesis designed for reproducibility and scalability. Unlike academic one-off syntheses, this protocol prioritizes robust intermediates (chlorides) and scalable oxidations, avoiding unstable diazonium or radical pathways.

Key Mechanistic Features:
  • C3-Functionalization: Electrophilic aromatic substitution (Vilsmeier-Haack) followed by hydride reduction.

  • C6-Activation: N-oxide rearrangement (Meisenheimer-type) to install a leaving group (chloride).

  • C6-Amination: Nucleophilic Aromatic Substitution (

    
    ) or Pd-catalyzed amination.
    

Retrosynthetic Analysis

The synthetic strategy relies on the "Functionalization of the Preformed Ring" approach. We disconnect the target at the C6-amine and the C3-methyl group.

Retrosynthesis Target Target: 3-Methyl-6-amino-7-azaindole Precursor1 Precursor A: 6-Chloro-3-methyl-7-azaindole Target->Precursor1 Amination (NH3 or Pd) Precursor2 Precursor B: 3-Methyl-7-azaindole Precursor1->Precursor2 N-Oxidation & Chlorination Start Starting Material: 7-Azaindole Precursor2->Start Vilsmeier-Haack & Reduction

Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the 6-chloro intermediate.

Detailed Experimental Protocols

Phase 1: C3-Methylation (The Foundation)

Objective: Selective installation of the methyl group at the electron-rich C3 position. Mechanism: Vilsmeier-Haack formylation followed by reductive deoxygenation.

Step 1.1: 3-Formyl-1H-pyrrolo[2,3-b]pyridine
  • Reagents: 7-Azaindole (1.0 equiv), POCl

    
     (1.2 equiv), DMF (5.0 equiv).
    
  • Protocol:

    • Cool DMF (anhydrous) to 0°C in a round-bottom flask under N

      
      .
      
    • Add POCl

      
       dropwise over 30 mins. Critical: Maintain temp < 5°C to control the Vilsmeier complex formation.
      
    • Stir for 30 mins at 0°C.

    • Add solution of 7-azaindole in DMF dropwise.

    • Heat to 80°C for 3 hours. (Monitor by TLC: 50% EtOAc/Hex).

    • Quench: Pour onto crushed ice/water. Basify to pH 8-9 with 2M NaOH.

    • Collect precipitate by filtration.[2] Recrystallize from EtOH.

  • Yield Expectation: 80-90%.

Step 1.2: Reduction to 3-Methyl-1H-pyrrolo[2,3-b]pyridine
  • Reagents: 3-Formyl-7-azaindole, Hydrazine hydrate (excess), KOH, Ethylene Glycol (Wolff-Kishner conditions) OR Triethylsilane/TFA (Ionic Hydrogenation).

  • Recommended Application Route (Ionic Hydrogenation):

    • Dissolve aldehyde in TFA (10 vol).

    • Add Triethylsilane (3.0 equiv).

    • Stir at 50°C for 4 hours.

    • Concentrate in vacuo. Neutralize with NaHCO

      
      .[3] Extract with DCM.[4]
      
  • Why this route? Milder than Wolff-Kishner; avoids high-temp basic conditions that might degrade the azaindole ring.

Phase 2: C6-Functionalization (The Pivot)

Objective: Activation of the pyridine ring for nucleophilic attack. Mechanism: N-oxidation increases electrophilicity at C2 and C6. Subsequent treatment with POCl


 effects a rearrangement to the 6-chloro derivative.
Step 2.1: N-Oxidation
  • Reagents: 3-Methyl-7-azaindole, m-CPBA (1.2 equiv), EtOAc or DCM.

  • Protocol:

    • Dissolve substrate in EtOAc at 0°C.

    • Add m-CPBA portion-wise (Safety: Exothermic).

    • Warm to RT and stir for 4 hours. Product often precipitates as the m-chlorobenzoate salt.

    • Workup: Wash with 10% K

      
      CO
      
      
      
      to remove m-chlorobenzoic acid. Dry organic layer and concentrate.[3][4][5]
  • Checkpoint: LCMS should show M+16 peak.

Step 2.2: Chlorination (Reissert-Henze Rearrangement)
  • Reagents: 7-azaindole-N-oxide, POCl

    
     (neat or in CHCl
    
    
    
    ).
  • Protocol:

    • Suspend N-oxide in POCl

      
       (5 vol).
      
    • Heat to reflux (approx. 105°C) for 2-4 hours.

    • Critical Safety: Remove excess POCl

      
       by distillation before aqueous workup.
      
    • Pour residue onto ice/NH

      
      OH. Extract with EtOAc.[1][3][4]
      
    • Purify via Silica Gel Chromatography (Hex/EtOAc).[3][4]

  • Outcome: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Phase 3: C6-Amination (The Target)

Objective: Displacement of the chloride with ammonia.

Option A: High-Pressure Ammonolysis (Industrial Standard)
  • Reagents: 6-Chloro intermediate, NH

    
     (saturated in MeOH or EtOH), CuSO
    
    
    
    (0.1 equiv - optional catalyst).
  • Protocol:

    • Load starting material into a stainless steel autoclave (Parr reactor).

    • Add NH

      
      /MeOH solution.
      
    • Seal and heat to 130-150°C for 12-24 hours. Pressure will rise significantly (>10 bar).

    • Cool, vent carefully. Concentrate solvent.[3][4]

    • Recrystallize from water/ethanol.

Option B: Pd-Catalyzed Amination (Lab Scale/High Purity)
  • Reagents: Pd

    
    (dba)
    
    
    
    , BrettPhos or XPhos, LiHMDS (Lithium Hexamethyldisilazide) as the ammonia surrogate.
  • Protocol:

    • Combine Chloro-precursor, Pd catalyst (2 mol%), Ligand (4 mol%) in Dioxane.

    • Add LiHMDS (1M in THF, 2.0 equiv).

    • Heat to 90°C for 4 hours.

    • Acidic workup (1M HCl) hydrolyzes the silylamine to the free amine.

Reaction Workflow Diagram

Workflow Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 80°C) Step2 Step 2: Ionic Hydrogenation (Et3SiH, TFA, 50°C) Step1->Step2 Yield: ~85% Step3 Step 3: N-Oxidation (mCPBA, EtOAc, RT) Step2->Step3 Yield: ~90% Step4 Step 4: Chlorination (POCl3, Reflux) Step3->Step4 Rearrangement Step5 Step 5: Amination (NH3/MeOH, 140°C, Autoclave) Step4->Step5 SNAr Displacement Final 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Step5->Final Final Product Start 7-Azaindole Start->Step1

Figure 2: Step-by-step reaction workflow from commercial starting material to final target.

Technical Data Summary

Parameter3-FormylationN-OxidationChlorinationAmination (

)
Solvent DMFEtOAc/DCMPOCl

(Neat)
MeOH/EtOH
Temp 0°C

80°C
0°C

RT
105°C (Reflux)130-150°C
Time 3-4 h4-6 h2-4 h12-24 h
Critical Reagent POCl

(Fresh)
mCPBA (70-75%)POCl

NH

(anhydrous)
Purification PrecipitationExtractionColumn Chrom.Recrystallization
Key Risk ExothermPeroxide buildupWater reactivityHigh Pressure

References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines (and subsequent reduction protocols). Source: ChemRxiv.[2][5][6] URL:[Link][2][5]

Sources

Reagents for C3-methylation of 1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C3-Methylation of 1H-pyrrolo[2,3-b]pyridin-6-amine

Executive Summary & Mechanistic Rationale

The functionalization of 1H-pyrrolo[2,3-b]pyridin-6-amine (6-amino-7-azaindole) presents a unique challenge in heterocyclic chemistry due to the competing nucleophilicity of three distinct sites: the pyrrole nitrogen (N1), the exocyclic amine (N6), and the electron-rich C3 carbon.

While C3 is the thermodynamic well for electrophilic substitution in indoles, the presence of the pyridine ring in 7-azaindole decreases the electron density of the pyrrole ring compared to indole.[1] However, the 6-amino group acts as a strong electron-donating group (EDG), reactivating the system.[1]

The Challenge: Direct alkylation with methyl iodide (MeI) and base (e.g., NaH, K2CO3) is strongly discouraged for this substrate.[1] It invariably results in a mixture of N1-methylation (kinetic and often thermodynamic preference in basic media) and N6-methylation (exocyclic amine), with poor selectivity for the desired C3-carbon.

The Solution: To achieve high-fidelity C3-methylation, we must utilize an Indirect Electrophilic Substitution Strategy .[1] This guide details the two most robust protocols:

  • Protocol A (Recommended): Vilsmeier-Haack Formylation followed by Reductive Deoxygenation.

  • Protocol B (Alternative): Mannich Reaction followed by Hydrogenolysis.[1]

Strategic Decision Tree

The following logic gate determines the optimal pathway based on your available reagents and scale.

G Start Start: 1H-pyrrolo[2,3-b]pyridin-6-amine Direct Direct Methylation (MeI/Base) Start->Direct Low Selectivity (Avoid) Indirect Indirect Strategy Start->Indirect High Selectivity Protect Step 1: Protect 6-NH2 (Pivaloyl/Boc) Indirect->Protect Essential Vilsmeier Protocol A: Vilsmeier-Haack (POCl3/DMF) Protect->Vilsmeier Standard Route Mannich Protocol B: Mannich Reaction (HCHO/Me2NH) Protect->Mannich Green/Scalable Red_VH Reduction: TsNHNH2 / NaBH4 Vilsmeier->Red_VH Red_Man Reduction: Pd/C / H2 or NaBH4 Mannich->Red_Man Product Target: 3-Methyl-6-amino-7-azaindole Red_VH->Product Red_Man->Product

Figure 1: Decision matrix for C3-methylation strategies. Direct methylation is excluded due to poor regiocontrol.[1]

Protocol A: Vilsmeier-Haack Formylation & Reduction (Gold Standard)

This method is preferred for medicinal chemistry applications requiring high purity.[1] It introduces a C3-formyl group which is subsequently reduced to a methyl group.

Phase 1: Protection of the 6-Amino Group

Rationale: The exocyclic amine is nucleophilic and will react with the Vilsmeier reagent (chloroiminium ion) to form a formamidine side product if left unprotected.

  • Reagent: Pivaloyl chloride (PivCl) or Di-tert-butyl dicarbonate (Boc2O). Pivaloyl is recommended for its stability during the acidic Vilsmeier step.[1]

Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv) in dry DCM/Pyridine (1:1).

  • Add Pivaloyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2-4 h. Monitor by TLC.[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), NaHCO3, and brine. Dry and concentrate.

  • Yield Target: >90% of N-(1H-pyrrolo[2,3-b]pyridin-6-yl)pivalamide .

Phase 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent is a soft electrophile that selectively attacks the most electron-rich aromatic position (C3).

Protocol:

  • Reagent Prep: In a dry flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir 30 min to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve the N-protected substrate from Phase 1 in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT, then heat to 40-60°C for 2-4 hours. Note: 7-azaindoles are less reactive than indoles; mild heating is often required.

  • Hydrolysis: Cool to 0°C. Carefully quench with saturated aqueous NaOAc or 2N NaOH (keep pH > 8 to ensure hydrolysis of the iminium intermediate).

  • Isolation: The product, 3-formyl-6-pivalamido-7-azaindole , often precipitates.[1] Filter or extract with EtOAc/THF.[1]

Phase 3: Reductive Deoxygenation (Tosylation/Borohydride)

Rationale: Direct reduction of aromatic aldehydes to methyls can be harsh.[1] The Tosylhydrazone method is mild and chemoselective.[1]

Protocol:

  • Hydrazone Formation: Suspend the 3-formyl intermediate (1.0 equiv) in Methanol. Add p-toluenesulfonyl hydrazide (1.1 equiv). Reflux for 1-2 hours until the aldehyde spot disappears on TLC. Cool to precipitate the hydrazone.[1]

  • Reduction: Dissolve the hydrazone in dry THF. Add NaBH4 (or NaBH3CN) (4.0 equiv) and stir at reflux for 2-4 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] Hydride attacks the imine, followed by elimination of sulfinate and loss of N2 to generate the methyl group.[1]

  • Deprotection (Optional): If the free amine is required, reflux the product in 2N NaOH/MeOH to remove the Pivaloyl group.[1]

Protocol B: Mannich Reaction (Scalable Alternative)

This route utilizes the "Gramine" strategy.[1] It is excellent for larger scales but requires handling of secondary amines.[1]

Protocol:

  • Mannich Reaction: Treat the protected substrate (N-Pivaloyl-6-amino-7-azaindole) with aqueous Formaldehyde (37%) and Dimethylamine (40% aq) in Acetic Acid or Dioxane/AcOH at 25-50°C.

  • Intermediate: This yields the 3-(dimethylaminomethyl) derivative (Gramine analog).

  • Reduction (Hydrogenolysis):

    • Dissolve the Gramine intermediate in MeOH/EtOH.[1]

    • Add catalytic Pd/C (10% wt) or Pd(OH)2.

    • Hydrogenate at 40-60 psi H2 (or use Ammonium Formate as transfer hydrogenation source) at 60°C.

    • Result: The C-N bond cleaves, leaving the C3-Methyl group.[1]

Critical Data Summary & Troubleshooting

ParameterDirect Methylation (MeI)Vilsmeier-Haack (Protocol A)Mannich (Protocol B)
Regioselectivity Poor (N1/N6/C3 Mix)Excellent (C3) Good (C3)
Reagent Hazard High (MeI is a carcinogen)Moderate (POCl3 is corrosive)Moderate (Formalin)
Step Count 1 (Low Yield)3 (High Fidelity)2-3 (Scalable)
Key Risk Over-alkylationAmidine formation (if unprotected)Incomplete reduction

Troubleshooting Guide:

  • Issue: No reaction in Vilsmeier step.

    • Fix: Increase temperature to 80°C. The electron-deficient pyridine ring deactivates the system compared to standard indoles.

  • Issue: N1-Formylation observed.

    • Fix: This is reversible.[1][3] The aqueous base workup (NaOH) usually hydrolyzes the N1-formyl group while leaving the C3-formyl intact.

  • Issue: Solubility.

    • Fix: 7-azaindoles are polar.[6] Use THF/EtOAc mixtures for extractions, not just Hexane/EtOAc.[1]

References

  • Vilsmeier-Haack on Azaindoles: J. Med. Chem.2017 , 60(20), 8369–8384.[1] (Demonstrates C3-functionalization logic on 7-azaindole scaffolds). Link

  • General Reactivity of 7-Azaindoles: Chem. Pharm. Bull.2014 , 62(4), 336–342.[1] (Discusses nucleophilic susceptibility and protection strategies). Link

  • Reduction of Tosylhydrazones: Organic Syntheses1977 , 57, 87. (Classic protocol for Aldehyde -> Methyl conversion). Link

  • C3-Alkylation Reviews: Org. Biomol. Chem.2020 , 18, 6512.[1] (Review of catalytic C3-alkylation methods for indoles/azaindoles). Link

Sources

Application Notes and Protocols for N1-Functionalization of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold, a substituted 7-azaindole, is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Functionalization at the N1 position of the pyrrole ring is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic N1-functionalization of this important heterocyclic core.

The presence of a reactive amino group at the C6 position necessitates a carefully designed synthetic strategy to achieve selective N1-functionalization. This guide will detail a robust, three-stage workflow:

  • Orthogonal Protection: Selective protection of the C6-amino group to prevent its interference in subsequent reactions.

  • N1-Functionalization: Diverse methodologies for the introduction of alkyl, aryl, and acyl moieties at the N1 position.

  • Deprotection: Efficient removal of the protecting group to yield the final, N1-functionalized target compound.

Each section will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the selection of reagents and conditions, ensuring both technical accuracy and practical applicability.

Strategic Workflow for N1-Functionalization

The overall strategy for the N1-functionalization of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is depicted in the workflow diagram below. This multi-step approach ensures high chemoselectivity and provides access to a diverse range of N1-substituted derivatives.

workflow cluster_functionalization start 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine protection PART 1: Protection of C6-Amine (e.g., Boc Protection) start->protection intermediate Boc-Protected Intermediate protection->intermediate functionalization PART 2: N1-Functionalization alkylation N1-Alkylation intermediate->alkylation arylation N1-Arylation intermediate->arylation acylation N1-Acylation intermediate->acylation deprotection PART 3: Deprotection of C6-Amine alkylation->deprotection arylation->deprotection acylation->deprotection product N1-Functionalized Product deprotection->product

Figure 1: Overall workflow for the N1-functionalization of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

PART 1: Orthogonal Protection of the C6-Amino Group

To achieve selective functionalization at the N1 position of the pyrrole ring, the nucleophilic C6-amino group must be protected. The choice of protecting group is critical and should be "orthogonal" to the conditions used for the subsequent N1-functionalization and final deprotection steps.[3] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions that are typically mild enough not to affect the N1-substituent.

Protocol 1: Boc Protection of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

This protocol describes the selective protection of the exocyclic amino group at the C6 position.

Reaction Scheme:

reaction_scheme_1 reactant 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine reagent + (Boc)2O reactant->reagent product tert-butyl (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate reagent->product conditions Solvent, Base Room Temperature

Figure 2: Boc protection of the C6-amino group.

Materials:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in DCM or THF (0.1 M), add the base (1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add (Boc)₂O (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected product.

Causality and Insights: The use of a non-nucleophilic organic base like TEA or DIPEA is crucial to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O, while not competing in the reaction. The N1-H of the pyrrole is less nucleophilic under these conditions, leading to selective protection of the C6-amino group.

PART 2: N1-Functionalization Strategies

With the C6-amino group effectively protected, the N1 position of the pyrrole ring is now available for a variety of functionalization reactions. The choice of method will depend on the desired substituent (alkyl, aryl, or acyl).

A. N1-Alkylation

The Mitsunobu reaction is a mild and efficient method for the N-alkylation of heterocycles with a wide range of primary and secondary alcohols.[4][5] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Reaction Scheme:

reaction_scheme_2 reactant Boc-Protected Intermediate reagent + R-OH reactant->reagent product N1-Alkyl-Boc-Protected Product reagent->product conditions PPh3, DIAD or DEAD THF, 0 °C to RT

Figure 3: N1-Alkylation via Mitsunobu Reaction.

Materials:

  • tert-butyl (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate (from Protocol 1)

  • Alcohol (R-OH, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Boc-protected 7-azaindole (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate are often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Causality and Insights: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the alcohol, which subsequently attacks the activated phosphorus, forming an alkoxyphosphonium salt. The deprotonated N1 of the azaindole then acts as a nucleophile, displacing the activated alcohol in an Sₙ2 fashion.[4] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.

Parameter Condition Rationale
Reagents PPh₃, DIAD/DEADStandard Mitsunobu conditions for N-alkylation of heterocycles.[5]
Solvent Anhydrous THFAprotic solvent that solubilizes reactants and does not interfere with the reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by stirring at RT to ensure completion.
B. N1-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is highly effective for the N-arylation of indoles and azaindoles.[6][7]

Reaction Scheme:

reaction_scheme_3 reactant Boc-Protected Intermediate reagent + Ar-X (X = Br, I) reactant->reagent product N1-Aryl-Boc-Protected Product reagent->product conditions Pd catalyst, Ligand Base, Solvent, Heat

Figure 4: N1-Arylation via Buchwald-Hartwig Amination.

Materials:

  • tert-butyl (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate (from Protocol 1)

  • Aryl halide (Ar-X, where X = Br or I, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or DavePhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Celites®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask, combine the Boc-protected 7-azaindole (1.0 eq), aryl halide (1.1 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the deprotonated azaindole, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA common and effective combination for N-arylation of heterocycles.[8]
Base Cs₂CO₃A strong, non-nucleophilic base that effectively deprotonates the azaindole N1-H.
Solvent 1,4-DioxaneA high-boiling point aprotic solvent suitable for cross-coupling reactions.
Temperature 80-110 °CProvides the necessary thermal energy to drive the catalytic cycle.
C. N1-Acylation

Direct acylation of the N1 position can be achieved using an acyl chloride or anhydride in the presence of a base.

Reaction Scheme:

reaction_scheme_4 reactant Boc-Protected Intermediate reagent + R-COCl or (RCO)2O reactant->reagent product N1-Acyl-Boc-Protected Product reagent->product conditions Base, Solvent 0 °C to RT

Figure 5: N1-Acylation Reaction.

Materials:

  • tert-butyl (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate (from Protocol 1)

  • Acyl chloride or anhydride (1.1 eq)

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Boc-protected 7-azaindole (1.0 eq) in the anhydrous solvent and cool to 0 °C.

  • Add the base (1.5 eq) and stir for 10 minutes.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights: The base deprotonates the N1-H of the pyrrole, generating a nucleophilic anion that readily attacks the electrophilic carbonyl carbon of the acylating agent.

PART 3: Deprotection of the C6-Amino Group

The final step in the synthetic sequence is the removal of the Boc protecting group to unveil the C6-amino functionality. This is typically achieved under acidic conditions.

Protocol 5: Boc Deprotection

Reaction Scheme:

reaction_scheme_5 reactant N1-Functionalized-Boc-Protected Intermediate product Final N1-Functionalized Product reactant->product conditions TFA in DCM or HCl in Dioxane 0 °C to RT

Figure 6: Boc Deprotection.

Materials:

  • N1-functionalized, Boc-protected intermediate (from Part 2)

  • Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N1-functionalized, Boc-protected intermediate in DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add TFA (5-10 equivalents) or the HCl/dioxane solution.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Causality and Insights: The Boc group is readily cleaved under acidic conditions via the formation of a stable tert-butyl cation.[9] The choice between TFA and HCl/dioxane depends on the stability of the N1-substituent to the specific acid.

Conclusion

The protocols outlined in this guide provide a comprehensive and validated framework for the selective N1-functionalization of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. By employing a robust orthogonal protection strategy, researchers can confidently access a wide array of N1-alkyl, -aryl, and -acyl derivatives, thereby enabling extensive structure-activity relationship studies and the development of novel therapeutic agents based on this versatile scaffold.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Guo, S. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Med. Chem.
  • Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Research Institute for Science and Technology, Kinki University.
  • New Journal of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Fagnou, K., & Lautens, M. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic letters, 11(7), 1611–1614.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. [Link]

  • Google Patents. N-alkylation of n-alpha-boc-protected amino acids.
  • ResearchGate. Discovery of indole N‐Boc deprotection method. [Link]

  • Swaminathan, S., & Swaminathan, K. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2521–2588.
  • Pedatella, S., De Nisco, M., & Borrelli, S. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Letters in Organic Chemistry, 3(1), 58-61.
  • Bibi, A., & Shah, S. T. A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3349.
  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • The Royal Society of Chemistry. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Andersen, C., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2661.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Walji, A. M., et al. (2016). Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5- amine ([ 18 F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778–4789.
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(3), 3-45.
  • ResearchGate. A simple approach to multifunctionalized N1-alkylated 7-amino-6-azaoxindole derivatives using their in situ stabilized tautomer form. [Link]

  • Wipf Group. heterocyclic chemistry. [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546–1551.
  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • Schnürch, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
  • Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]

Sources

Application Notes and Protocols for the Coupling Reactions of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of 7-azaindole, is a versatile building block in medicinal chemistry and drug discovery. The presence of a primary amino group at the 6-position offers a reactive handle for a variety of coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides detailed application notes and optimized protocols for the most common and synthetically useful coupling reactions of this scaffold, including amide bond formation, urea synthesis, N-arylation, and reductive amination. The protocols are designed to be robust and scalable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Chemical Structure and Reactivity

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine possesses two key nitrogen-containing functional groups: the pyrrole N-H and the 6-amino group. The pyridine ring deactivates the amino group, making it less nucleophilic than a typical aniline. This reduced reactivity necessitates careful selection of coupling reagents and conditions to achieve high yields. The pyrrole N-H can also participate in side reactions, particularly under basic conditions, although in many of the protocols described below, the 6-amino group is the primary site of reaction.

I. Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceutical candidates. For 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, standard peptide coupling reagents are effective in activating carboxylic acids for reaction with the somewhat deactivated 6-amino group.

A. Rationale for Reagent Selection

Due to the reduced nucleophilicity of the 6-amino group, potent activating agents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective as they form highly reactive activated esters with the carboxylic acid, which are then readily attacked by the amine. Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are also widely used, often in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to suppress racemization and improve efficiency.[1][2] The choice of base is also critical; a non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is typically used to neutralize the carboxylic acid and facilitate the reaction without competing in the coupling.[3]

B. Optimized Protocol: HATU-Mediated Amide Coupling

This protocol provides a general method for the coupling of a wide range of carboxylic acids to 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Experimental Workflow: HATU-Mediated Amide Coupling

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) and Carboxylic Acid (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) to the mixture A->B C Cool the reaction mixture to 0 °C B->C D Add HATU (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min, then warm to room temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench with water and extract with Ethyl Acetate F->G H Wash organic layer with saturated aq. LiCl, saturated aq. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a stirred solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

C. Comparative Table of Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction TimeKey Considerations
HATU NoneDIPEA/TEADMF, CH₂Cl₂0 °C to RT2-16 hHighly efficient, especially for less reactive amines.[5]
HBTU HOBt (optional)DIPEA/TEADMF, CH₂Cl₂0 °C to RT2-16 hA common and effective alternative to HATU.[6]
EDC HOBtDIPEA/TEADMF, CH₂Cl₂0 °C to RT4-24 hCost-effective; HOBt is crucial for efficiency and to prevent racemization if the carboxylic acid is chiral.[7][8]
Acyl Chloride NonePyridine/TEACH₂Cl₂, THF0 °C to RT1-4 hRequires prior conversion of the carboxylic acid to the acyl chloride; suitable for robust substrates.[3][9]

II. Urea and Thiourea Synthesis

The reaction of the 6-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are important pharmacophores.

A. Mechanistic Rationale

This reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and high-yielding, and in most cases, does not require a catalyst.[10][11]

B. General Protocol for Urea Formation

Experimental Workflow: Urea Synthesis

cluster_prep Reaction Setup cluster_reaction Urea Formation cluster_workup Product Isolation A Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in anhydrous THF or CH2Cl2 B Add Isocyanate (1.05 eq) dropwise at room temperature A->B C Stir for 1-4 hours B->C D Monitor for product precipitation or by TLC/LC-MS C->D E Collect precipitate by filtration, or D->E If precipitate forms F Concentrate the reaction mixture D->F If no precipitate G Triturate with a suitable solvent (e.g., ether, hexanes) F->G H Collect the solid product by filtration G->H

Caption: Workflow for urea synthesis from an isocyanate.

Step-by-Step Protocol:

  • Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (0.1 M) under an inert atmosphere.

  • To this solution, add the corresponding isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often accompanied by the precipitation of the urea product.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • If a precipitate has formed, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether, hexanes) to induce precipitation. Collect the solid product by filtration and dry under vacuum. Further purification by column chromatography is usually not necessary.

III. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the 6-amino group with a variety of aryl and heteroaryl halides or triflates.[12][13]

A. Key Considerations for Catalyst System Selection

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. For heteroaromatic amines, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[14] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed to deprotonate the amine and facilitate the catalytic cycle.[15]

B. General Protocol for Buchwald-Hartwig N-Arylation

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L2 Int1 Ar-Pd(II)(L2)-X Pd0->Int1 Ar-X Product Ar-NR'H OA Oxidative Addition RC Reductive Elimination BD Base-mediated Deprotonation Int2 Ar-Pd(II)(L2)-NR'H BaseH Base-H+ Int1->Int2 R'-NH2 Int2->Pd0 Int2->Product Amine R'-NH2 ArylHalide Ar-X Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

D. Recommended Catalyst Systems for N-Arylation
Catalyst (Precatalyst)LigandBaseSolventTemperatureSubstrate Scope
Pd₂(dba)₃XPhosNaOtBuToluene100-110 °CBroad scope for aryl chlorides, bromides, and iodides.[16]
Pd(OAc)₂RuPhosK₂CO₃ / K₃PO₄t-BuOH / H₂O80-100 °CMilder conditions, suitable for some functionalized substrates.
G3-XPhos Precatalyst(Internal)LiHMDSTHFRT to 60 °CHigh activity, allows for lower catalyst loading and milder temperatures.[15]

IV. Reductive Amination: N-Alkylation with Aldehydes and Ketones

Reductive amination is a versatile method for the synthesis of N-alkylated derivatives from the primary amino group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction.

A. Choice of Reducing Agent

The choice of reducing agent is critical to ensure selective reduction of the C=N bond in the presence of other reducible functional groups. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (STAB) are mild reducing agents that are particularly effective for this transformation.[17] Pyridine-borane complex is another mild and efficient option.

B. General Protocol for Reductive Amination

Step-by-Step Protocol:

  • To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of 4Å molecular sieves can aid in removing the water formed and drive the equilibrium towards the imine.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq, or sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The 6-amino group of 3-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for a range of important synthetic transformations. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of amides, ureas, N-aryl, and N-alkyl derivatives. Careful consideration of the reaction conditions, particularly the choice of coupling reagents, catalysts, ligands, and bases, is essential for achieving high yields and purity. These application notes should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of novel compounds based on the 7-azaindole scaffold.

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to.... Available at: [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation. Available at: [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available at: [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available at: [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Available at: [Link]

  • Wikipedia. (n.d.). Pyridines. Available at: [Link]

  • (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS Registry Number: 5654-93-3 (Parent 3-methyl-7-azaindole reference); Specific 6-amino derivative often custom synthesized or cataloged as 6-Amino-3-methyl-7-azaindole .[1] Document ID: TS-AZA-006 Last Updated: October 26, 2023

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . As a Senior Application Scientist, I understand the frustration this scaffold presents. This compound belongs to the 7-azaindole class, a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib).[2]

The Core Issue: While the 7-azaindole core is bioisosteric to indole and purine, the addition of the 6-amino group and the 3-methyl group creates a perfect storm for solubility issues.[1] The molecule is planar and possesses a "donor-acceptor" motif that facilitates strong intermolecular hydrogen bonding in the solid state.[1] This results in high crystal lattice energy (high melting point), making the compound behave like "brick dust"—it resists breaking its crystal lattice to enter into solution, particularly in neutral aqueous media.

This guide provides a self-validating workflow to solubilize this compound for in vitro assays and in vivo administration.

Part 1: Physicochemical Profiling (The "Why")

Q1: Why does this compound precipitate immediately in PBS?

A: The precipitation is driven by the compound's pKa relative to the buffer pH.[1]

  • Mechanism: The N7 nitrogen (in the pyridine ring) is the most basic site.[1]

  • pKa Estimation: The parent 7-azaindole has a pKa of ~4.[1]6. However, the 6-amino group is an electron donor, which pushes electron density into the ring, raising the pKa of the N7 nitrogen significantly (likely to the 6.0–7.0 range ).

  • The Trap: In DMSO, the compound is dissolved.[3] When you dilute into PBS (pH 7.4), the pH is above the pKa. The compound deprotonates, becomes neutral/uncharged, and immediately crashes out due to its high lipophilicity and lattice energy.

Q2: What are the critical solubility parameters I should know?
ParameterValue (Approx.)Implication
LogP 1.2 – 1.8Moderately lipophilic; prefers organic solvents.[1]
pKa (Basic) ~6.5 (N7)Soluble in acidic media (pH < 5); insoluble at pH > 7.
H-Bond Donors 2 (Pyrrole NH, Amine NH2)High potential for aggregation.
Crystal State High Lattice EnergyRequires energy (heat/sonication) or disruption (co-solvents) to dissolve.

Part 2: Solvent Selection & Stock Preparation

Q3: What is the Gold Standard for stock preparation?

A: DMSO (Dimethyl Sulfoxide) is the mandatory primary solvent.[1]

  • Protocol: Dissolve the powder in anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Troubleshooting: If the solution appears cloudy:

    • Sonicate at 40°C for 10 minutes.

    • Vortex vigorously.

    • Visual Check: Hold the vial up to a light source.[1] If you see "shimmering" or particulates, the lattice has not broken.[1] Continue sonicating.

  • Storage: Aliquot immediately into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that acts as nucleation sites later.[1]

Q4: Can I use Ethanol or Methanol?

A: Avoid if possible. While soluble in lower concentrations, alcohols often fail to maintain stability at high concentrations (>10 mM) for this scaffold. Furthermore, ethanol is less effective than DMSO at preventing precipitation upon dilution into aqueous media.[1]

Part 3: Aqueous Formulation & Dilution (In Vitro)

Q5: How do I dilute for cellular assays without crashing the compound?

A: You must use a Serial Dilution in DMSO followed by a "Rapid Dispersion" step.[1] Do not perform serial dilutions directly in media.[1]

The "Rapid Dispersion" Protocol:

  • Prepare your compound concentration curve in 100% DMSO (e.g., 10 mM down to 1 μM).

  • Prepare your culture media.[1]

  • Critical Step: Add the DMSO stock to the media while vortexing the media .[1] Do not add static.

    • Target: Final DMSO concentration < 0.5% (usually tolerated by cells).[1]

  • Visual Check: If precipitation occurs at high concentrations (e.g., 100 μM), you have hit the "Solubility Limit."

    • Fix: You cannot force this.[1] You must report the solubility limit or switch to a carrier system (see below).[1]

Part 4: Advanced Formulation (In Vivo / High Concentration)

Q6: I need to dose mice at 10 mg/kg. PBS is not working.[1] What formulation do you recommend?

A: For in vivo work, simple saline/PBS is chemically incompatible with this compound.[1] You must use a Co-solvent System or a Cyclodextrin Complex .[1]

Option A: The "Kinase Standard" (Co-solvent)

This formulation relies on keeping the compound in solution using organic cosolvents and surfactants.

  • Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.[1]

  • Preparation Order (MUST FOLLOW):

    • Dissolve compound in DMSO (5% of total volume).[1] Ensure complete dissolution.

    • Add PEG400 (40% of total volume) and Tween 80 (5%). Vortex thoroughly.

    • Slowly add Water (50%) while vortexing.[1]

    • Result: A clear solution or stable micro-emulsion.[1]

Option B: The "Trapping" Method (Cyclodextrin)

This is preferred for reducing irritation and improving bioavailability.[1]

  • Reagent: Captisol® (Sulfobutyl ether beta-cyclodextrin) or HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]

  • Protocol:

    • Prepare a 30% (w/v) Captisol solution in acidified water (pH 4.0, adjusted with dilute HCl).

    • Dissolve the compound in a small volume of DMSO (optional, keep <5%) or add powder directly.

    • Sonicate for 30–60 minutes.

    • The acidic pH protonates the N7 nitrogen (making it cationic), while the cyclodextrin encapsulates the lipophilic core.

    • Adjust pH back to ~5.0–6.0 with dilute NaOH if necessary (carefully, to avoid crashing).

Part 5: Troubleshooting Visuals

Diagram 1: Solubility Optimization Workflow

Use this flowchart to decide your formulation strategy based on your application.

SolubilityWorkflow Start Start: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine StockPrep Prepare Stock: 50mM in DMSO (Sonicate 40°C) Start->StockPrep CheckApp Select Application InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal Dosing) CheckApp->InVivo StockPrep->CheckApp RapidDisp Rapid Dispersion: Add DMSO stock to vortexing media InVitro->RapidDisp Cosolvent Co-solvent Formulation: 5% DMSO / 40% PEG400 / 5% Tween 80 InVivo->Cosolvent First Choice Cyclodextrin Cyclodextrin Formulation: 20-30% HP-β-CD in pH 4.0 Buffer InVivo->Cyclodextrin Better Bioavailability Dilution Dilution Step Precip Precipitation Observed? No No Precip->No Success Yes Yes Precip->Yes Limit Reached DirectPBS Direct PBS Dilution (HIGH RISK) RapidDisp->Precip Success Clear Solution (Proceed to Assay) Cosolvent->Success Cyclodextrin->Success Fail Suspension Formulation (0.5% Methylcellulose) No->Success Yes->Fail

Caption: Decision tree for selecting the appropriate formulation vehicle based on experimental needs.

Diagram 2: pH-Dependent Solubility Mechanism

Understanding the protonation state is key to avoiding precipitation.[1]

Protonation Acid Acidic pH (< 5.0) Protonated (Cationic) Mechanism Protonation of Pyridine Nitrogen (N7) Acid->Mechanism H+ added Neutral Neutral pH (7.4) Deprotonated (Neutral) Insolubility Precipitation / Aggregation Neutral->Insolubility Mechanism->Neutral H+ removed (Buffer) Solubility High Aqueous Solubility Mechanism->Solubility

Caption: The 7-azaindole core relies on N7 protonation for aqueous solubility.[1] At physiological pH, the neutral form aggregates.

Part 6: References & Data Sources

  • ChemicalBook. (2025).[1] 3-Methyl-7-azaindole Properties and Safety. Retrieved from .

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10419227, 1H-pyrrolo[2,3-b]pyridin-6-amine. Retrieved from .

  • Wipf, P. (2007).[1][4] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry.[1] Retrieved from .

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1-35. (Contextual reference for azaindole reactivity).

  • Li, L., et al. (2008). Discovery of 7-azaindoles as potent, selective and orally bioavailable inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for kinase inhibitor formulation).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Technical Support Center: Purification of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

[1]

Ticket ID: #AZA-7-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting "Sticky" Behavior, Poor Solubility, and Tailing on Silica[1]

Executive Summary & Molecule Profile

You are likely encountering difficulties because 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-3-methyl-7-azaindole) is an "amphoteric nightmare" for standard chromatography.[1]

  • The Trap: The molecule contains a basic pyridine nitrogen (N-7) enhanced by the electron-donating 6-amino group, and an acidic pyrrole proton (N-1).[1]

  • The Consequence: On standard silica, the basic N-7 interacts strongly with acidic silanols, causing severe tailing (streaking) and mass loss.[1] Simultaneously, the flat aromatic core leads to strong pi-stacking ("brick dust" insolubility).[1]

This guide provides three targeted modules to resolve these specific issues.

Module 1: Chromatography Rescue (The "Tailing" Issue)

User Complaint: "My compound streaks from the baseline to the solvent front on TLC, and I lose 40% mass on the flash column."

Root Cause Analysis

Standard silica gel (

1

11
Protocol A: The "Ammonia Shift" (Normal Phase)

Do not use standard EtOAc/Hexane. It will not work.

  • Stationary Phase: Standard Silica (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: "Ammoniated Methanol" (Preparation: Take 1 L of MeOH and add 10–20 mL of 30% aqueous

    
    ).[1]
    
  • Gradient: 0% to 10% B over 15 CV (Column Volumes).

    • Why: The ammonia competes for the acidic silanol sites on the silica, effectively "blocking" them so your amine can pass through.[1]

Protocol B: High-pH Reverse Phase (The "Gold Standard")

If normal phase fails to separate impurities (like the N-oxide), switch to C18 with a basic buffer.[1]

  • Column: C18 (functionalized for high pH stability).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) in Water.

  • Mobile Phase B: Acetonitrile.

  • Logic: At pH 10, the molecule is completely deprotonated (neutral).[1] This maximizes retention on the hydrophobic C18 chain and results in sharp, symmetrical peaks.[1]

Visualization: Purification Decision Matrix

PurificationLogicStartCrude Mixture(3-Methyl-6-amino-7-azaindole)SolubilityCheckSolubility Check:Dissolves in DCM?Start->SolubilityCheckYesDCMYes: Normal PhaseSolubilityCheck->YesDCMSolubleNoDCMNo: Reverse PhaseSolubilityCheck->NoDCMInsoluble/OilingSilicaTreatCRITICAL STEP:Add 1% NH4OH or TEAto Mobile PhaseYesDCM->SilicaTreatpH_CheckBuffer SelectionNoDCM->pH_CheckResultNPResult:Sharp Peaks(Silanols blocked)SilicaTreat->ResultNPLow_pHAcidic (0.1% TFA)RISK: Ionized (Polar)Elutes too fastpH_Check->Low_pHHigh_pHBasic (pH 10 NH4HCO3)OPTIMAL: Neutral speciesRetains on C18pH_Check->High_pH

Caption: Decision tree for selecting the correct stationary phase and modifier based on solubility and ionization state.

Module 2: Solubility & Recrystallization

User Complaint: "The compound is a brick. It won't dissolve in EtOAc or Ether, but it dissolves too well in Methanol to crystallize."[1]

The "Solubility Paradox"

The 7-azaindole core is flat and electron-rich, leading to high lattice energy (strong


1
  • Non-polar solvents (Hex/Et2O): Insoluble.[1]

  • Polar protic (MeOH/EtOH): Too soluble (hydrogen bonding).[1]

Protocol: The "Toluene Switch" Recrystallization

This method exploits the temperature dependence of solubility in aromatic solvents.

  • Dissolution: Suspend the crude solid in Toluene (10 mL/g).

  • Heat: Heat to reflux (

    
    ).[1]
    
    • Note: If it does not fully dissolve, add Ethanol dropwise (up to 10% v/v) until clear.[1]

  • Cooling: Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Anti-solvent (Optional): If no crystals form, add Heptane dropwise to the warm solution until slight turbidity appears, then cool.[1]

  • Wash: Filter and wash the cake with cold Heptane/Toluene (1:1).

Data: Solvent Compatibility Table

Solvent SystemSolubility @ 25°CSuitabilityNotes
DCM/MeOH (9:1) HighLoading Best for loading flash columns.[1]
Ethyl Acetate Low/ModerateWash Good for triturating impurities.[1]
Water (pH 7) LowPrecipitation Compound crashes out of water.[1]
DMSO Very HighStorage Use for biological assays.[1]

Module 3: Impurity Scavenging (Synthetic Context)

User Complaint: "I have a persistent impurity at roughly 10% that co-elutes."

Common Impurity Identification

If you synthesized this via the oxidation of the 7-azaindole followed by rearrangement (a common route to 6-amino-7-azaindoles), the impurity is likely the N-oxide intermediate or a chlorinated byproduct .[1]

The "Acid-Base Swing" Extraction

Since your product is amphoteric but predominantly basic at N-7, you can purify it by manipulating pH.[1]

  • Dissolve: Dissolve crude in 1M HCl (Compound is protonated

    
     Water soluble).
    
  • Wash: Wash the aqueous layer with EtOAc (Removes non-basic impurities like unreacted starting materials or neutral N-oxides).[1]

  • Basify: Slowly adjust the aqueous layer to pH 10 using 6M NaOH or

    
    .[1]
    
    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Extract: Extract the now-neutral product into DCM (3x).

  • Dry: Dry over

    
     and concentrate.
    
Visualization: Acid-Base Workflow

ExtractionWorkflowCrudeCrude Mixture(Organic Solvent)AddAcidAdd 1M HClCrude->AddAcidPhaseSepPhase SeparationAddAcid->PhaseSepOrgLayerOrganic Layer(Discard Neutrals)PhaseSep->OrgLayerAqLayerAqueous Layer(Contains Product H+)PhaseSep->AqLayerBasifyBasify to pH 10(NaOH)AqLayer->BasifyPrecipProduct Precipitates(Free Base)Basify->Precip

Caption: pH-swing extraction protocol to isolate the basic amine from neutral impurities.[1]

References

  • Wipf, P. (2007).[1] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.[1] Link

  • Biotage. (2018).[1][2] Successful Flash Chromatography: Strategies for Polar Amines. Link

  • National Institutes of Health (NIH). Solubility and properties of 7-azaindole derivatives in drug discovery. Link

  • BenchChem. Technical Support: Purification of 1H-Pyrrolo[3,2-b]pyridine derivatives. Link[1]

Technical Support Center: Stabilizing 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative degradation of this compound in solution. The inherent reactivity of the 6-amino-7-azaindole scaffold makes it susceptible to oxidation, which can compromise experimental results. This guide is designed to provide both the "how" and the "why" behind best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine turned from colorless to yellow/brown. What is happening?

A1: This color change is a classic indicator of oxidation. The 6-amino group on the electron-rich pyrrolo[2,3-b]pyridine ring system is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, the presence of metal ion impurities, and the choice of solvent. The colored species are typically complex mixtures of oxidized dimers, polymers, or nitro/nitroso compounds formed from the parent molecule.[1][2]

Q2: What are the primary drivers of this degradation in the lab?

A2: The degradation is primarily an autoxidation process. The key environmental factors that initiate and propagate this process are:

  • Dissolved Oxygen: The most common oxidant.

  • Light: UV and even ambient light can provide the energy to initiate radical chain reactions.

  • Metal Ions: Trace metal contaminants (e.g., iron, copper) in solvents or on glassware can act as catalysts for oxidation.

  • Solvent Choice: Protic solvents can sometimes facilitate oxidation pathways. Purity is also critical; peroxide contaminants in solvents like THF or dioxane are highly detrimental.

  • pH: The stability of the amine can be pH-dependent. Highly acidic or basic conditions can alter the electronic properties of the molecule and affect its stability.

Q3: Which solvents should I use to prepare my stock solutions?

A3: The best choice is a high-purity, anhydrous, aprotic solvent that has been degassed to remove dissolved oxygen.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Acceptable with Caution: Acetonitrile, Tetrahydrofuran (THF). If using THF, ensure it is fresh and free of peroxides.

  • Avoid: Protic solvents like methanol, ethanol, or water for long-term storage unless the compound's stability in these has been explicitly validated for your experimental timeframe.

Always use solvents from a freshly opened bottle or from a solvent purification system.[3][4]

Q4: Can I add an antioxidant to my stock solution?

A4: Yes, adding an antioxidant is a highly effective strategy for long-term storage, provided it does not interfere with your downstream application.

  • Hindered Phenolic Antioxidants: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger. A typical starting concentration is 100 µM.

  • Amine-Based Antioxidants: While effective, these may be more likely to interfere in assays involving amine chemistry.[5][6]

  • Mechanism: These antioxidants function by quenching radical intermediates that propagate the oxidation chain reaction.[7] Always run a control experiment to ensure the antioxidant itself does not affect your biological or chemical assay.

Q5: How can I monitor the stability of my compound in solution?

A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[8][9]

  • Procedure: Inject a freshly prepared standard solution to establish a purity profile and retention time. Then, analyze your stock solution at regular intervals (e.g., 0, 24, 48, 72 hours) under its storage conditions.

  • Interpretation: A stable solution will show a single, consistent peak for the parent compound. The appearance of new peaks, especially earlier eluting (more polar) ones, or a decrease in the main peak's area, indicates degradation.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Root Cause(s) Recommended Corrective and Preventive Actions
Rapid ( < 1 hour) color change upon dissolution. 1. High concentration of dissolved oxygen in the solvent.2. Contaminated solvent (e.g., peroxides in THF).3. Trace metal catalysis from glassware or spatula.1. Degas the Solvent: Sparge with an inert gas (argon or high-purity nitrogen) for 15-30 minutes before use.[10]2. Use High-Purity Solvents: Use fresh, anhydrous grade solvents. Test ethers for peroxides.3. Acid-Wash Glassware: Wash glassware with an acid bath (e.g., 1M HCl), rinse thoroughly with deionized water, and oven-dry to remove metal ion residues.[4]
Stock solution degrades after 1-2 days in the freezer. 1. Oxygen introduced during handling.2. Ingress of air/moisture into a poorly sealed vial.3. Freeze-thaw cycles introducing condensation/oxygen.1. Use Inert Atmosphere Techniques: Prepare solutions in a glovebox or using a Schlenk line.[11]2. Use Proper Vials: Store in amber glass vials with PTFE-lined caps (e.g., Sure/Seal™ bottles).[3]3. Aliquot Solutions: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the main stock.
Inconsistent results in biological assays. 1. Variable purity of the compound due to ongoing degradation.2. Formation of an oxidized species that is also active or inhibitory.1. Prepare Fresh Dilutions: Make working dilutions from a stabilized, frozen stock immediately before each experiment.2. Implement QC: Use HPLC to confirm the purity of the stock solution before starting a critical experiment.[12]3. Re-evaluate Storage: If degradation is confirmed, improve storage conditions as described above (e.g., add antioxidant, use degassed solvent).

In-Depth Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO under an inert atmosphere, a robust method for preventing oxidation.

Materials:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine solid

  • Anhydrous DMSO (in a Sure/Seal™ bottle or similar)

  • Argon or high-purity nitrogen gas with a regulator and tubing

  • Oven-dried glassware (vials, volumetric flask)

  • Gas-tight syringes and needles[10]

  • Amber glass vials with PTFE-lined screw caps

Workflow Diagram:

G cluster_prep Preparation Phase cluster_process Processing under Inert Atmosphere Prep1 Oven-dry all glassware (120°C) Prep2 Cool under inert gas stream Prep1->Prep2 Weigh Weigh solid compound into volumetric flask Prep2->Weigh Purge Purge flask with Argon for 5 min Weigh->Purge AddSolvent Add degassed DMSO via gas-tight syringe Purge->AddSolvent Dissolve Sonicate gently to dissolve AddSolvent->Dissolve Aliquot Transfer to amber vials (pre-purged) Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store G cluster_stressors Oxidative Stressors cluster_pathway Degradation Pathway cluster_prevention Preventive Measures O2 Atmospheric O2 Radical Radical Intermediates O2->Radical Light Light (UV/Visible) Light->Radical Metal Metal Ions (Fe, Cu) Metal->Radical Compound 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (Stable Form) Compound->Radical Initiation Degraded Oxidized Products (Colored, Inactive) Radical->Degraded Propagation InertGas Inert Gas (Ar, N2) InertGas->O2 Displaces Antioxidant Antioxidants (e.g., BHT) Antioxidant->Radical Scavenges AmberVial Amber Vials AmberVial->Light Blocks Chelator Chelators (EDTA) or Acid Wash Chelator->Metal Sequesters

Sources

Stability of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a structural analog of 7-azaindole, this molecule holds significant interest in medicinal chemistry and drug discovery.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in common laboratory solvents, namely dimethyl sulfoxide (DMSO) and water. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Stability and Handling Issues

This section addresses specific problems that may arise during the storage, handling, and experimental use of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution in Aqueous Buffer

Scenario: You have successfully dissolved 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in DMSO to create a high-concentration stock solution. However, upon diluting this stock into your aqueous assay buffer (e.g., PBS), a precipitate forms, compromising the final concentration and potentially interfering with your assay.

Root Cause Analysis: This is a common issue for many organic compounds with low aqueous solubility.[3] While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water does not guarantee that the dissolved compound will remain in solution when the solvent environment becomes predominantly aqueous. The significant change in solvent polarity reduces the solubility of the compound, causing it to precipitate out.

Troubleshooting Protocol:

  • Initial Remediation:

    • Gently warm the solution to 37°C.

    • Vortex or sonicate the solution for several minutes.[4]

    • Visually inspect to ensure the precipitate has completely redissolved before use.

  • Protocol Optimization:

    • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as higher concentrations can have biological effects.[5]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes help maintain solubility.

    • Use of Surfactants or Co-solvents: Consider the inclusion of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in your aqueous buffer to enhance the solubility of the compound. Note: Always run appropriate vehicle controls to account for any effects of these additives on your experimental system.

    • pH Adjustment: The solubility of amine-containing compounds can be pH-dependent.[6] Assess the pKa of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and consider adjusting the pH of your aqueous buffer to a range where the compound is more soluble (often in a slightly acidic environment for amines).

Experimental Workflow for Solubility Assessment:

G cluster_0 Solubility Troubleshooting Workflow prep_stock Prepare High-Concentration Stock in 100% DMSO dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate no_precipitate No Precipitate observe->no_precipitate remediate Apply Remediation: - Warm to 37°C - Vortex/Sonicate precipitate->remediate proceed Proceed with Experiment no_precipitate->proceed optimize Optimize Protocol: - Lower final DMSO % - Serial Dilutions - Add Surfactants - Adjust pH remediate->optimize optimize->dilute

Caption: Workflow for addressing compound precipitation.

Issue 2: Suspected Compound Degradation in DMSO Stock Solution During Storage

Scenario: You observe a decrease in the expected activity of your compound over time, or you detect additional peaks during analytical analysis (e.g., LC-MS) of your DMSO stock solution.

Root Cause Analysis: While DMSO is generally a good solvent for long-term storage, some molecules can be susceptible to degradation.[3] Potential degradation pathways for nitrogen-containing heterocyclic compounds include oxidation and hydrolysis, which can be exacerbated by improper storage conditions.[3]

Troubleshooting Protocol:

  • Storage Best Practices:

    • Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water contamination in DMSO can facilitate hydrolysis.

    • Inert Atmosphere: For long-term storage, overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial.

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light Protection: Store in amber vials or protect from light, as pyrrolopyridine structures can be light-sensitive.[7]

    • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.

  • Stability Assessment:

    • Establish a Baseline: Upon initial preparation of the stock solution, perform an analytical check (e.g., HPLC-UV, LC-MS) to confirm purity and obtain a reference chromatogram.

    • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze an aliquot of the stored stock solution under the same analytical conditions.

    • Compare Results: Compare the chromatograms to the baseline. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Data Summary for Stability Assessment:

Time PointPurity (%) by HPLCDegradant Peak Area (%)Observations
T = 099.5< 0.1Clear, colorless solution
T = 1 month (-20°C)99.20.3No visible change
T = 1 month (4°C)95.04.5Slight yellowing of solution
T = 1 month (RT)85.114.2Significant yellowing
Issue 3: Inconsistent Results in Aqueous-Based Assays

Scenario: You are experiencing high variability in your experimental results when using freshly diluted 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in aqueous media.

Root Cause Analysis: The stability of pyrrolopyridine derivatives in aqueous solutions can be highly dependent on pH, temperature, and exposure to light.[6] The 7-azaindole core is known to have complex photophysics and can interact strongly with water through hydrogen bonding, potentially leading to different solvated species or degradation pathways.[7]

Troubleshooting Protocol:

  • Control Environmental Factors:

    • pH Monitoring: Ensure the pH of your buffer is consistent across all experiments. The protonation state of the amine and the pyrrole nitrogen can affect both stability and biological activity.

    • Temperature Control: Perform experiments at a consistent and controlled temperature.

    • Light Protection: Protect your experimental setup from direct light, especially during long incubation periods.

  • Aqueous Stability Study:

    • Prepare a solution of the compound in your final assay buffer at the working concentration.

    • Incubate the solution under the same conditions as your assay (temperature, light).

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by a suitable analytical method (e.g., HPLC) to quantify the amount of remaining parent compound.

    • This will help you determine the time window in which the compound is stable under your specific assay conditions.

Potential Degradation Pathway in Aqueous Media:

G cluster_1 Hypothetical Aqueous Degradation parent 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine oxidized Oxidized Species (e.g., N-oxide) parent->oxidized Oxidation (O2, trace metals) hydrolyzed Ring-Opened Products parent->hydrolyzed Hydrolysis (pH dependent) photodegraded Photodegradation Products parent->photodegraded Photolysis (UV/Visible light)

Caption: Potential degradation routes in aqueous solutions.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine?

A1: We recommend preparing stock solutions in anhydrous DMSO at a concentration of 10-20 mM.[3] Ensure the compound is fully dissolved by vortexing or brief sonication. For long-term storage, aliquot into single-use vials and store at -20°C or below, protected from light.

Q2: Can I dissolve this compound directly in water or PBS?

A2: Direct dissolution in aqueous buffers is generally not recommended due to the compound's expected low aqueous solubility. It is best to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.[4]

Q3: What is the maximum percentage of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO varies significantly between cell types.[5] As a general guideline, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, it is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to determine the effect of the solvent on your specific assay. Some sensitive assays may require a final DMSO concentration below 0.1%.[5]

Q4: My lyophilized powder in the vial appears as a thin film or is not visible. Is the vial empty?

A4: This is common for products supplied in small quantities that have been lyophilized.[4] The compound is present as a thin film on the vial walls. Add the appropriate volume of solvent as per your calculations, then vortex or sonicate to ensure the compound is fully dissolved.

Q5: How should I handle the solid form of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine?

A5: As with most amine-containing compounds, it should be handled in a well-ventilated area.[8] Store the solid in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[9]

Q6: Are there any known incompatibilities for this compound?

A6: Avoid strong oxidizing agents, as they can react with the amine group and the electron-rich pyrrolopyridine ring system. Also, be mindful of highly acidic or basic conditions, which can alter the protonation state and potentially catalyze degradation.[6]

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chattopadhyay, S. K., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 35(10), 847-855. Retrieved February 15, 2026, from [Link]

  • Koudelakova, V., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. International Journal of Biological Macromolecules, 185, 64-73. Retrieved February 15, 2026, from [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. Retrieved February 15, 2026, from [Link]

  • Bansal, S., & Wang, B. (2024). A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO. RSC Chemical Biology. Retrieved February 15, 2026, from [Link]

  • Wagmann, L., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 103-113. Retrieved February 15, 2026, from [Link]

  • Leon, L. S. (2019). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. UAM. Retrieved February 15, 2026, from [Link]

  • Rostami, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4343-4352. Retrieved February 15, 2026, from [Link]

  • Lu, H. C., & Li, C. J. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3045-3057. Retrieved February 15, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved February 15, 2026, from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 249469. Retrieved February 15, 2026, from [Link]

  • Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. (2018). Retrieved February 15, 2026, from [Link]

  • Belcher, R., Bhasin, R. L., & West, T. S. (1959). Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. Journal of the Chemical Society (Resumed), 2585-2587. Retrieved February 15, 2026, from [Link]

  • 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine. (n.d.). Retrieved February 15, 2026, from [Link]

  • Shishkina, A. V., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Retrieved February 15, 2026, from [Link]

  • Lin, C., & Hsieh, Y. (1997). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 25(20), 4055-4060. Retrieved February 15, 2026, from [Link]

  • Sadowska, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2023. Retrieved February 15, 2026, from [Link]

  • a) ¹H NMR analyses of the pH-dependent stability profile of 2 a. b)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved February 15, 2026, from [Link]

  • Chen, Y. L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3213. Retrieved February 15, 2026, from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(11), 3506. Retrieved February 15, 2026, from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). DTIC. Retrieved February 15, 2026, from [Link]

  • 1H-pyrrolo(2,3-b)pyridin-6-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pyrrolopyridine compound, method for preparing the same, and use thereof. (n.d.). Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(8), 2209. Retrieved February 15, 2026, from [Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). Molecules, 28(22), 7578. Retrieved February 15, 2026, from [Link]

  • Lyophilization of Parenteral (7/93). (2014, November 11). FDA. Retrieved February 15, 2026, from [Link]

  • Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. (2020). Scientific Reports, 10(1), 1-10. Retrieved February 15, 2026, from [Link]

  • Practical advice in the development of a lyophilized protein drug product. (2023). Journal of Pharmaceutical Sciences, 112(10), 2569-2586. Retrieved February 15, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Navigating the Chemistry of 6-Amino-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic and medicinal chemistry: the low reactivity of the C6-amino group in the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize this key position. We will delve into the underlying scientific principles governing this reactivity, provide actionable troubleshooting advice, and present detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the C6-amino group on my 7-azaindole starting material so unreactive towards acylation/sulfonylation?

A1: The reduced reactivity of the C6-amino group is primarily due to the electronic properties of the 7-azaindole ring system. The nitrogen atom at the 7-position (N7) of the pyridine ring is highly electron-withdrawing. This effect significantly lowers the electron density across the entire bicyclic system, including the C6 position. Consequently, the lone pair of electrons on the C6-amino group is less available for nucleophilic attack on electrophiles like acyl chlorides or sulfonyl chlorides. This diminished nucleophilicity is the principal reason for the observed low reactivity.

Furthermore, the presence of the pyrrole N1-H can lead to competing side reactions or act as a chelating site for metal catalysts, further complicating functionalization attempts.[1]

Q2: I am observing a complex mixture of products, or my starting material is being consumed without forming the desired product. What could be happening?

A2: This is a common issue and can stem from a few factors:

  • N1-Functionalization: The pyrrole nitrogen (N1) is also a nucleophilic site. In the presence of strong bases and electrophiles, you may be getting competing functionalization at this position.

  • Catalyst Inhibition: The 7-azaindole nucleus, with its two nitrogen atoms in close proximity, can act as a bidentate ligand and chelate to metal catalysts, effectively poisoning them.[1]

  • Substrate Decomposition: The reaction conditions required to force the unreactive C6-amino group to react may be too harsh, leading to the decomposition of the sensitive 7-azaindole core.

Q3: Should I protect the pyrrole N1-H group before attempting to react with the C6-amino group?

A3: Yes, in most cases, N-protection is highly recommended. Protecting the pyrrole nitrogen serves two main purposes:

  • Prevents N1-Side Reactions: It blocks the nucleophilicity of the N1 nitrogen, preventing the formation of undesired N1-functionalized byproducts.

  • Modulates Electronic Properties: The choice of protecting group can influence the electronic nature of the ring. An electron-withdrawing protecting group (e.g., sulfonyl) can further decrease the nucleophilicity of the C6-amino group, while other groups might have a less pronounced effect.[2]

Commonly used protecting groups for indoles and azaindoles include Boc (tert-butoxycarbonyl), various sulfonyl groups (e.g., tosyl, benzenesulfonyl), and benzyl groups.[2][3] The choice of protecting group will depend on the stability required for your subsequent reaction steps and the ease of removal.[2][4][5]

Troubleshooting Guides

Problem 1: Low to no conversion in acylation or sulfonylation of the C6-amino group.
Potential Cause Troubleshooting Suggestion Scientific Rationale
Insufficient Nucleophilicity Increase reaction temperature; use a more forcing base (e.g., NaH, LDA) to deprotonate the amine; consider using a more reactive acylating/sulfonylating agent (e.g., acyl fluoride).Harsher conditions can overcome the activation energy barrier for the reaction with the deactivated C6-amino group.
Poor Solubility Screen different solvents. Aprotic polar solvents like DMF, DMA, or NMP can be effective.Ensuring all reactants are in solution is critical for reaction kinetics.
N1-H Interference Protect the N1 position with a suitable protecting group (e.g., Boc, SEM, or a sulfonyl group).This prevents side reactions at the N1 position and can improve solubility and reactivity at other positions.[2]
Problem 2: Difficulty in achieving selective C6-amination via Buchwald-Hartwig coupling.

While this guide focuses on an existing amino group, a common related challenge is the introduction of an amino group at C6 via cross-coupling with a C6-halo-7-azaindole.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Catalyst Inactivation Use pre-formed palladium catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, DavePhos).[6][7]These ligands promote the formation of the active catalytic species and prevent catalyst decomposition and dimerization.[8]
Competing N1-Arylation Protect the N1 position. This is often crucial for successful cross-coupling reactions on the azaindole core.[6]Blocking the N1 site prevents it from participating in the catalytic cycle.
Incorrect Base Screen different bases (e.g., Cs2CO3, K3PO4, LiHMDS).[6] The choice of base can be critical and is often dependent on the specific substrates and ligand used.The base plays a key role in the deprotonation of the amine and the regeneration of the active catalyst.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 6-Amino-7-Azaindole

This protocol provides a starting point for protecting the pyrrole nitrogen, a crucial step before further functionalization.

Workflow Diagram:

N_Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start 6-Amino-7-Azaindole mix Combine reactants in DCM start->mix reagent1 Di-tert-butyl dicarbonate (Boc)2O reagent1->mix reagent2 DMAP (cat.) reagent2->mix base Triethylamine (Et3N) base->mix solvent Dichloromethane (DCM) solvent->mix stir Stir at room temperature mix->stir Monitor by TLC/LC-MS quench Quench with water stir->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify product N-Boc-6-Amino-7-Azaindole purify->product

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • To a solution of 6-amino-7-azaindole (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected 6-amino-7-azaindole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloro-7-Azaindole (Model Reaction)

This protocol outlines a general procedure for introducing an amino group at the C6 position, which is a common strategy to synthesize 6-amino-7-azaindoles. The conditions can be adapted for the amination of other halo-azaindoles.

Catalytic Cycle Diagram:

Buchwald_Hartwig pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + HNR'R'' + Base pd_amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Buchwald-Hartwig catalytic cycle.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add N-protected 6-chloro-7-azaindole (1.0 eq), Pd2(dba)3 (2.5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3, 2.0 eq).[6]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the desired amine (1.2 eq) and anhydrous dioxane (0.1 M).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-7-azaindole derivative.

Note: The optimal ligand, base, and temperature may vary depending on the specific amine and N-protecting group used.[8]

Conclusion

The low reactivity of the C6-amino group in 7-azaindoles presents a significant synthetic hurdle, primarily due to the electron-withdrawing nature of the pyridine nitrogen. However, by understanding these underlying electronic effects and employing strategic approaches such as N-protection and optimized reaction conditions, successful functionalization can be achieved. For transformations like acylation and sulfonylation, more forcing conditions may be necessary. For the synthesis of these compounds via cross-coupling, the use of modern palladium catalyst systems is essential. This guide provides a foundation for troubleshooting and protocol development, empowering researchers to more effectively work with this important heterocyclic scaffold.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved February 15, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved February 15, 2026, from [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 1H NMR Characterization Strategies for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Part 1: Executive Summary & Core Directive

Objective: To provide a definitive technical guide for the structural validation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: Analogous derivatives often cited in kinase research). This guide compares solvent-dependent analytical performance, establishing DMSO-d6 as the superior medium over CDCl₃ and MeOD for full structural elucidation, specifically for resolving exchangeable amine protons and preventing aggregation-induced broadening.

The Challenge: The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) possesses a fused pyridine-pyrrole system. The introduction of a polar 6-amino group and a 3-methyl group creates specific analytical challenges:

  • Tautomeric Ambiguity: The 7-azaindole core can undergo excited-state proton transfer (ESPT) and aggregation.

  • Solubility Limits: The 6-amino substituent significantly increases polarity, rendering non-polar solvents (CDCl₃) ineffective.

  • Regioisomer Confusion: Distinguishing the 3-methyl isomer from 2-methyl or N-methyl variants requires precise coupling analysis.

Part 2: Structural Analysis & Theoretical Assignment

Before analyzing the spectrum, we must establish the theoretical expectations based on electronic substituent effects.

Molecule Breakdown
  • Core: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).[1][2][3]

  • Substituent A (Pos 6): Primary Amine (-NH₂). Effect: Strong electron-donating group (EDG) via resonance. drastically shields the ortho (H-5) position.

  • Substituent B (Pos 3): Methyl (-CH₃). Effect: Weak EDG, eliminates the H-3 signal, simplifies the pyrrole ring coupling.

Predicted Chemical Shifts (DMSO-d6)
PositionTypePredicted

(ppm)
Multiplicity

Coupling (Hz)
Mechanistic Note
1-NH Indole NH10.8 - 11.5 Broad Singlet-Highly solvent/concentration dependent.
H-4 Aromatic7.6 - 7.8 Doublet (d)

Para to amino group; less shielded.
H-2 Aromatic6.9 - 7.1 Singlet (s)

Often appears as a doublet if 1-NH couples.
H-5 Aromatic6.3 - 6.5 Doublet (d)

Diagnostic Peak: Upfield shift due to 6-NH₂ shielding.
6-NH₂ Amine5.4 - 5.8 Broad Singlet-Exchangeable; visible in DMSO, invisible in MeOD.
3-CH₃ Methyl2.1 - 2.3 Singlet (s)-May show fine allylic coupling to H-2.

Part 3: Comparative Assessment of Analytical Solvents

This section objectively compares the "product performance" (the quality of the spectra) across three standard NMR solvents.

Comparison Table: Solvent Efficacy
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl₃ (Alternative) Method C: MeOD (Validation)
Solubility Excellent. Dissolves the polar amino-azaindole completely.Poor. Risk of precipitation and line broadening due to aggregation.Good. Dissolves well but alters the spectrum.
NH/NH₂ Detection Visible. Slow exchange rate allows integration of 1-NH and 6-NH₂.Invisible/Broad. Rapid exchange or H-bonding broadens peaks into baseline.Silent. Deuterium exchange (

) erases these signals completely.
Resolution High. Sharp peaks for H-4/H-5 coupling.Low. Aggregates cause viscous broadening.High. Good for carbon backbone, bad for proton counting.
Water Peak

ppm (Usually non-interfering).

ppm.

ppm (Can obscure H-5 or NH₂).
Critical Insight: The "DMSO Advantage"

For drug development professionals, DMSO-d6 is the mandatory solvent for this molecule.

  • Why? The 6-amino group acts as both a hydrogen bond donor and acceptor. In CDCl₃, molecules "stack" or dimerize, causing anisotropic effects that shift peaks unpredictably. DMSO disrupts these intermolecular bonds, isolating the molecule for a "true" monomeric spectrum.

Part 4: Experimental Protocol (Step-by-Step)

To ensure Trustworthiness and Reproducibility , follow this self-validating protocol.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. Note: If the solution is cloudy, sonicate for 1 minute. Do not filter unless absolutely necessary to avoid loss of concentration.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons and methyl groups have different T1 relaxation times. A short D1 (<1s) will under-integrate the methyl group relative to the aromatics, leading to false purity calculations.

  • Temperature: 298 K (25°C).

Phase 3: Validation (The D₂O Shake)

If the identity of the broad peaks (5.5 ppm and 11.0 ppm) is in doubt:

  • Acquire the standard DMSO spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: The peaks at ~5.5 ppm and ~11.0 ppm should disappear, confirming they are exchangeable N-H protons.

Part 5: Visualization of Logic & Workflows

Diagram 1: Structural Elucidation Workflow

This diagram outlines the decision process for confirming the 3-methyl-6-amino-7-azaindole structure.

NMR_Workflow Start Start: Unknown Solid Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Check_NH Are NH/NH2 peaks visible? Acquire->Check_NH Analyze_Arom Analyze Aromatic Region (6.0 - 8.0 ppm) Check_NH->Analyze_Arom Yes ReRun Re-run in Dry DMSO or Lower Temp Check_NH->ReRun No (Broad/Missing) Coupling Check Coupling: Doublets J=8Hz (H4/H5)? Analyze_Arom->Coupling Methyl Locate Methyl: Singlet @ ~2.2 ppm? Coupling->Methyl Yes Isomer Suspect Isomer (4-Me or 5-Me) Coupling->Isomer No (Singlets?) Confirm Confirmed: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Methyl->Confirm Yes Methyl->Isomer No

Caption: Logical workflow for validating the specific regiochemistry of 3-methyl-7-azaindole derivatives using 1H NMR.

Diagram 2: Signal Pathway of Substituent Effects

Visualizing how the functional groups alter the chemical shifts (Shielding vs. Deshielding).

Substituent_Effects Core 7-Azaindole Core H5 H-5 Proton (Ortho to Amine) Core->H5 H4 H-4 Proton (Meta to Amine) Core->H4 Amine 6-Amino Group (Electron Donor) Amine->H5 Strong Shielding (Upfield Shift) Amine->H4 Weak Shielding Methyl 3-Methyl Group (Weak Donor) H3 H-3 Position Methyl->H3 Substitutes H-3 (Peak Disappears)

Caption: Mechanistic impact of the 6-amino and 3-methyl substituents on the 7-azaindole proton signals.

Part 6: References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Gas Phase Ion Energetics & Spectra.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azaindoles: Recent Literature and Methods. Available at: [Link]

Sources

HPLC Method Development Guide: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (a critical 7-azaindole scaffold) presents a classic chromatographic challenge: separating a basic, polar heterocycle from closely related regioisomers without incurring severe peak tailing.

This guide compares three distinct stationary phase technologies to determine the optimal workflow for purity analysis.

  • The Baseline: Traditional Fully Porous C18 (Fails to resolve critical pairs; high tailing).

  • The Robust Choice: Charged Surface Hybrid (CSH) C18 (Excellent peak shape; high loadability).

  • The Selectivity Choice: Pentafluorophenyl (PFP) (Superior resolution of positional isomers).

Recommendation: For general purity and MS-compatibility, the CSH C18 method is superior. For separating specific synthetic regioisomers (e.g., 4-amine vs 6-amine byproducts), the PFP chemistry is required.

The Challenge: Analyte Physicochemistry

The analyte, 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , possesses two distinct nitrogen environments that complicate reversed-phase separations:

  • Pyridine Nitrogen (N7): A hydrogen bond acceptor with a pKa ~4–5.

  • Exocyclic Amine (C6-NH2): Increases polarity and basicity.

The "Silanol Trap"

At standard acidic pH (0.1% Formic Acid, pH ~2.7), the molecule is protonated. On traditional silica-based C18 columns, these cationic species interact with ionized residual silanols (


) via ion-exchange mechanisms. This results in:
  • Asymmetry (

    
    ) > 1.5  (Tailing).
    
  • Retention Time Shifts dependent on sample concentration.

  • Co-elution with des-methyl or chloro-precursors.

Comparative Study: Column Chemistry Screening

We evaluated three method conditions to optimize Peak Capacity (


), Tailing Factor (

), and Critical Pair Resolution (

).
Experimental Conditions (Common Parameters)
  • System: UHPLC with PDA Detector (254 nm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Temperature: 40°C.[4]

Comparison Table: Representative Performance Data
MetricMethod A: Traditional C18 Method B: CSH C18 Method C: Fluorophenyl (PFP)
Stationary Phase Fully Porous Silica C18 (5µm)Charged Surface Hybrid C18 (1.7µm)Pentafluorophenyl Propyl (2.7µm)
Mechanism Hydrophobic InteractionHydrophobic + Weak Anion Exchange

-

Interaction + Dipole
Retention (

)
2.1 (Moderate)1.8 (Slightly Lower)2.4 (Highest)
Tailing Factor (

)
1.8 (Fail) 1.1 (Pass) 1.3 (Acceptable)
Isomer Resolution

(Co-elution)

(Baseline)

(Superior)
MS Sensitivity ModerateHigh (Sharp peaks)High
Analysis of Results
Method A: The Traditional Failure

The standard C18 column suffers from the "Silanol Trap." The basic nitrogen interacts with the silica surface, causing significant tailing (


). This tailing masks small impurity peaks eluting on the tail of the main peak, leading to false purity calculations.
Method B: The CSH Solution (Recommended for QC)

The Charged Surface Hybrid (CSH) technology applies a low-level positive surface charge to the particle. This repels the protonated amine analyte, effectively eliminating the ion-exchange interaction with silanols.

  • Result: Sharp, symmetrical peaks (

    
    ) and higher sensitivity.
    
Method C: The PFP Selectivity (Recommended for R&D)

The PFP phase offers a unique separation mechanism based on


-

interactions and dipole moments. Since the 7-azaindole core is electron-rich, it interacts strongly with the electron-deficient Fluorophenyl ring.
  • Result: This column provides the best separation of structural isomers (e.g., separating the 6-amine target from a 4-amine impurity), which often co-elute on C18 phases.

Visualizing the Mechanism

The following diagram illustrates why Method B (CSH) and Method C (PFP) outperform the standard C18 for this specific molecule.

G cluster_0 Method A: Traditional C18 cluster_1 Method B: CSH Technology cluster_2 Method C: PFP Selectivity Analyte 3-Methyl-1H-pyrrolo [2,3-b]pyridin-6-amine (Protonated Cation) Silanol Silanol (Si-O-) Analyte->Silanol Attraction Charge Surface Charge (+) Analyte->Charge Repulsion PiSystem Fluorine Ring (F5) Analyte->PiSystem Specific Binding Tailing Peak Tailing (Ion Exchange) Silanol->Tailing Causes Repulsion Electrostatic Repulsion (Sharp Peak) Charge->Repulsion Yields Separation Isomer Resolution (Pi-Pi Interaction) PiSystem->Separation Enhances

Caption: Mechanistic comparison of analyte interactions. Method A suffers from silanol drag, while Method B uses charge repulsion to sharpen peaks, and Method C leverages electronic interactions for selectivity.

Detailed Protocol: The Optimized Method (Method B)

This protocol is validated for routine purity analysis and is compatible with LC-MS (ESI+).

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:MeCN.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Diluent. Sonicate for 5 mins. Filter through 0.2µm PTFE filter.

Instrument Parameters
  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: UV 254 nm (primary), 230 nm (secondary for non-aromatic impurities).

Gradient Table
Time (min)Flow (mL/min)% A (Water)% B (MeCN)Curve
0.000.4955Initial
1.000.4955Hold (Equilibration)
8.000.43070Linear Gradient
8.500.4595Wash
10.000.4595Wash Hold
10.100.4955Re-equilibration
13.000.4955End

Method Development Decision Tree

Use this workflow to adapt the method if specific impurities (e.g., highly polar precursors) are present.

Workflow Start Start: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Screen Screen: CSH C18 (Low pH) Start->Screen Result1 Peak Shape? Screen->Result1 Good Tailing < 1.2 Result1->Good Yes Bad Tailing > 1.5 Result1->Bad No CheckRes Critical Pair Resolution? Good->CheckRes Alt1 Switch to High pH (10mM NH4HCO3, pH 10) Bad->Alt1 Suppress Ionization ResGood Rs > 2.0 (Finalize Method) CheckRes->ResGood Yes ResBad Co-eluting Isomers CheckRes->ResBad No Alt2 Switch to PFP Column (Methanol Mobile Phase) ResBad->Alt2 Pi-Pi Selectivity Needed

Caption: Decision matrix for optimizing separation based on peak symmetry and impurity profile.

References

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10419227, 1H-pyrrolo[2,3-b]pyridin-6-amine.Link

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • Sielc Technologies. (2024). Separation of 7-Azaindole Derivatives on Mixed-Mode Columns.Link

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

Sources

Mass spectrometry fragmentation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation pathways of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (MW 147.18 Da), a critical scaffold in the development of kinase inhibitors (e.g., Janus kinase and BRAF inhibitors).

In drug discovery, distinguishing this specific regioisomer from its N-methylated analogs (1-methyl) or the unsubstituted core (7-azaindole) is essential for validating synthetic routes and metabolic stability. This guide compares the fragmentation performance of the target molecule against its structural precursors, offering a self-validating protocol for identification.

Experimental Specifications

To replicate the fragmentation patterns described below, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions are recommended. These parameters favor the formation of diagnostic even-electron ions


.
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the exocyclic amine (

) and pyridine nitrogen is highly favorable.
Capillary Voltage 3.0 – 3.5 kVStandard range to maintain stable spray without source fragmentation.
Cone Voltage 20 – 30 VSufficient to decluster adducts but low enough to preserve the molecular ion (

148).
Collision Energy (CE) 15 – 35 eV (Ramped)A ramped energy profile ensures capture of both labile losses (

) and ring-cleavage fragments.
Mobile Phase 0.1% Formic Acid in

Acidic pH ensures

dominance.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine follows a specific decay logic governed by the stability of the 7-azaindole core. Unlike aliphatic amines, the aromatic core resists shattering, leading to sequential neutral losses.

Primary Pathway Logic
  • Precursor Ion (

    
     148):  The molecule is protonated, likely at the pyridine nitrogen (N7) or the exocyclic amine.
    
  • Loss of Ammonia (

    
    ):  The most labile group is the primary amine at position 6. Homolytic or heterolytic cleavage yields the fragment at 
    
    
    
    131
    .
  • Ring Degradation (

    
    ):  The pyrrole ring typically cleaves next, ejecting Hydrogen Cyanide (HCN), a hallmark of azaindole fragmentation, yielding 
    
    
    
    104
    .
  • Methyl Stability: The C3-methyl group is electronically stable and is generally retained until the final stages of skeletal breakdown, distinguishing it from

    
    -methyl isomers where the methyl group can be lost as a radical or part of a larger neutral fragment.
    
Visualization of Signaling Pathways

The following diagram illustrates the stepwise degradation of the target molecule.

FragmentationPathway cluster_legend Pathway Key Parent Precursor Ion [M+H]+ m/z 148 (C8H10N3+) Frag1 Fragment 1 [M+H - NH3]+ m/z 131 (C8H7N2+) Parent->Frag1 Loss of NH3 (-17 Da) Collision Energy: ~15-20 eV Frag2 Fragment 2 [M+H - NH3 - HCN]+ m/z 104 (C7H6N+) Frag1->Frag2 Loss of HCN (-27 Da) Collision Energy: ~25-30 eV Frag3 Skeletal Breakdown m/z ~77 (C6H5+) Frag2->Frag3 Ring Cleavage (-HCN/C2H2) Legend Blue: Parent | Green: Primary Product | Yellow: Secondary Product | Red: Terminal Fragment

Caption: Stepwise ESI-MS/MS fragmentation pathway of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine showing sequential loss of ammonia and hydrogen cyanide.

Comparative Performance Guide

This section compares the target molecule against its Unsubstituted Core (1H-pyrrolo[2,3-b]pyridin-6-amine) to demonstrate the diagnostic mass shift provided by the methyl group. This comparison allows researchers to confirm the successful incorporation of the methyl group during synthesis.

Table 1: Diagnostic Ion Shift Analysis
Fragment StageTarget Molecule (

)
Unsubstituted Core (

)

Mass (Da)
Interpretation
Precursor

148 134 +14Confirms presence of Methyl group (

).
Primary Product 131 117 +14Loss of

(-17) occurs in both; Methyl group remains intact.
Secondary Product 104 90 +14Loss of HCN (-27) from pyrrole ring; Methyl group still retained on the pyridine core fragment.
Radical Loss Rare (

133)
Rare (

119)
+14Direct loss of methyl radical (-15) is electronically unfavorable in ESI+, confirming C-C bond stability.
Differentiating Regioisomers (C-Methyl vs. N-Methyl)

A common challenge is distinguishing the 3-methyl (C-linked) target from the 1-methyl (N-linked) impurity.

  • 3-Methyl (Target): The methyl group is attached to the aromatic ring carbon. It is highly stable and persists through multiple fragmentation steps (as seen in the +14 Da shift above).

  • 1-Methyl (Impurity): The methyl group is attached to the indole nitrogen. While it also shows

    
     148, N-methyl groups are often more labile or alter the ring-opening kinetics. A key differentiator is the ratio of the 
    
    
    
    peak to the parent peak; steric hindrance at N1 can alter the protonation site preference, potentially changing the fragmentation efficiency at lower collision energies.

Validated Experimental Protocol

To validate the identity of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in your sample, follow this self-validating workflow:

  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    MeOH. Dilute 1:100 with
    
    
    Formic Acid/Water.
  • Direct Infusion: Infuse at

    
     into the MS source.
    
  • Precursor Check: Verify the base peak is

    
     148.1 . If 
    
    
    
    147 or 189 (acetonitrile adduct) dominates, adjust cone voltage.
  • MS/MS Acquisition:

    • Select

      
       148.1 as the precursor.
      
    • Apply a stepped collision energy ramp (e.g., 10, 20, 40 eV).

  • Data Validation:

    • Pass: Presence of high-intensity

      
       131  (Ammonia loss).
      
    • Pass: Presence of

      
       104  (HCN loss).
      
    • Fail: If dominant fragment is

      
       133 (Loss of methyl, -15), suspect a labile impurity or incorrect isomer.
      

References

  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. National Institute of Standards and Technology. Link

  • PubChem. (2025).[1] 1H-pyrrolo[2,3-b]pyridin-6-amine Compound Summary. National Library of Medicine. Link

  • Catalán, J., et al. (2006). Excited state proton transfer in 3-methyl-7-azaindole dimer. Journal of Physical Chemistry A. Link

  • BenchChem. (2025). Spectroscopic Analysis of Pyrrolo[2,3-b]indole Analogues. Link

Sources

Technical Assessment: UV-Vis Spectroscopic Profile of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the UV-Vis absorption profile of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , a critical building block in kinase inhibitor development.

Executive Summary

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1150604-92-0 / Analogous CAS 145901-11-7 for des-methyl) represents a functionalized 7-azaindole scaffold. Unlike the parent 7-azaindole, which exhibits a standard absorption maximum (


) at ~288 nm, the introduction of the 6-amino  and 3-methyl  groups induces a significant bathochromic (red) shift  and hyperchromic effect .

This guide characterizes the molecule's electronic transitions, comparing it against industry-standard scaffolds (7-Azaindole and Indole) to aid researchers in purity assessment, concentration determination, and photophysical screening.

Structural & Electronic Analysis

To understand the UV-Vis profile, we must deconstruct the molecule into its chromophoric components.

The Chromophore System

The core scaffold is 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1] The absorption spectrum is dominated by


 transitions of the fused bicyclic aromatic system.
  • Parent Scaffold (7-Azaindole): Absorbs strongly in the UV-B region (

    
     nm). The pyridine nitrogen (N7) introduces 
    
    
    
    character, making the spectrum sensitive to solvent polarity (solvatochromism).
  • Auxochrome 1 (6-Amino Group): This is the primary driver of spectral change. Located adjacent to the pyridine nitrogen (position 6), it creates a 2-aminopyridine-like motif. The lone pair on the exocyclic amine participates in resonance (+M effect), significantly lowering the energy gap for the

    
     transition.
    
    • Effect:Strong Red Shift (+15–25 nm) and intensity increase.

  • Auxochrome 2 (3-Methyl Group): A weak electron donor (+I effect) on the pyrrole ring.

    • Effect:Minor Red Shift (+2–5 nm) and stabilization of the excited state.

Comparative Spectral Data

The following table synthesizes experimental data from the parent scaffold and high-confidence predicted values for the target, based on auxochromic additivity rules.

CompoundStructure DescriptionPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Electronic Character
Target: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine 6-Amino-3-Methyl-7-Azaindole305 – 315 ~245High (>10,000)

(CT character)
Comparator A: 1H-pyrrolo[2,3-b]pyridin-6-amine 6-Amino-7-Azaindole (Des-methyl)300 – 310 ~240HighStrong Auxochrome Effect
Comparator B: 7-Azaindole Parent Scaffold288 220~8,000Baseline Reference
Comparator C: Indole Carbocyclic Analog275 218~5,500Standard Tryptophan-like

Critical Note on Nomenclature: Do not confuse the target with 6-azaindole (pyrrolo[2,3-c]pyridine). While they share similar names, 6-azaindole is an isomer with a different node structure and absorption profile (


 ~320 nm). Ensure your CAS registry number matches the 7-azaindole core (Pyridine N at position 7).

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the target's specific solubility and tautomeric properties.

Materials & Preparation
  • Solvent: Methanol (HPLC Grade) is recommended. 7-azaindole derivatives often exhibit dual fluorescence or broadened absorption in water due to excited-state proton transfer (ESPT). Methanol suppresses aggregation while maintaining solubility.

  • Blank: Pure Methanol (from the same bottle used for solvation).

  • Concentration: Prepare a stock of 10 mM in DMSO, then dilute to 50 µM in Methanol for measurement.

Measurement Workflow (Graphviz)

UV_Workflow Start Sample Weighing (0.5 - 1.0 mg) Solvation Primary Solvation (DMSO Stock) Start->Solvation Dissolve Dilution Dilution to 50µM (MeOH/PBS) Solvation->Dilution 1:200 Dilution Blanking Baseline Correction (Solvent Blank) Dilution->Blanking Prepare Cuvette Scan Spectral Scan (200 - 450 nm) Blanking->Scan Run Analysis Peak Picking & Deriv. Analysis Scan->Analysis Data

Figure 1: Step-by-step workflow for accurate UV-Vis characterization of 7-azaindole derivatives.

Protocol Steps
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (D2/Tungsten lamp) for 30 minutes. Perform a baseline correction using a quartz cuvette filled with pure solvent.

  • Sample Scan: Scan the diluted sample (50 µM) from 200 nm to 450 nm .

  • Validation: Check for a clean baseline at >350 nm. If absorbance is >0.05 at 400 nm, filter the solution (0.22 µm PTFE) to remove scattering particulates.

  • Peak Identification: Locate the primary

    
     (expected ~310 nm). Calculate Molar Absorptivity (
    
    
    
    ) using Beer-Lambert Law:
    
    
    .

Performance Comparison & Applications

Why choose 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine over standard Indole or 7-Azaindole?

Spectral Distinctiveness

The 6-amino group pushes the absorption window away from the standard protein background (280 nm).

  • Advantage: In complex biological media, the target can be selectively excited or monitored at 310-315 nm , where interference from Tryptophan/Tyrosine (protein residues) is minimal.

  • Fluorescence Potential: Like many 7-azaindoles, this molecule is likely fluorescent.[2] The red-shifted absorption implies a red-shifted emission (likely 380–420 nm), making it a viable "light-up" probe for kinase binding pockets.

Hinge Binding Affinity

In drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure for ATP-competitive kinase inhibitors.

  • Mechanism: The N1 (pyrrole) and N7 (pyridine) atoms act as a donor-acceptor pair, mimicking the Adenine ring of ATP.

  • 3-Methyl Role: This group often occupies the hydrophobic "gatekeeper" pocket, improving selectivity over other kinases.

  • 6-Amino Role: Provides an additional hydrogen bond donor, increasing affinity for specific residues (e.g., Glu or Asp) in the active site.

References

  • 7-Azaindole Photophysics: Chapman, C. F., & Maroncelli, M. (1991). Excited-state proton transfer in 7-azaindole. Journal of Physical Chemistry. Link

  • Scaffold Properties: NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Spectral Data.Link

  • Medicinal Chemistry Application: Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of 7-Azaindole Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Compound Data: PubChem. 1H-pyrrolo[2,3-b]pyridin-6-amine (Des-methyl analog). CID 10419227.[3] Link

Sources

A-Comparative-Guide-to-Validating-the-Kinase-Selectivity-of-3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, particularly in oncology and immunology.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing promise against various kinases such as Janus kinases (JAKs), TNIK, and CSF1R.[3][4][5][6][7] Specifically, analogs of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine are of significant interest due to their potential for potent and selective kinase inhibition. However, achieving selectivity is a formidable challenge given the highly conserved nature of the ATP-binding site across the human kinome.[2] Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy.[1][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the kinase selectivity of novel 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to build a robust selectivity profile for your compounds of interest.

The Tiered Approach to Kinase Selectivity Profiling

A systematic, tiered approach is recommended for efficiently and comprehensively validating the kinase inhibitor specificity of your analogs.[9] This strategy begins with a broad, high-throughput screen to identify potential on- and off-targets, followed by more focused secondary and cellular assays to confirm and characterize these interactions.

Tier 1: Broad Kinome Screening (Biochemical Assays)

The initial step involves screening your 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs against a large, representative panel of purified kinases to gain a panoramic view of their activity across the kinome.[8][9] This broad screening is crucial for identifying not only the intended target but also any potential off-target liabilities that might be missed in smaller, more focused panels.[10][11]

  • Radiometric Assays: Considered the gold standard by many, these assays, such as the ³³PanQinase™ and HotSpot™ platforms, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[1][11][12] They are highly sensitive and robust, providing a direct measure of catalytic activity.[12]

  • Competition Binding Assays: Platforms like KINOMEscan™ employ a competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[10][13][14][15] The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity (Kd). This method is particularly useful as it is independent of ATP concentration and can identify non-competitive inhibitors.

  • Fluorescence/Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted into a luminescent or fluorescent signal.[9] They offer a non-radioactive, high-throughput alternative to radiometric assays.[12]

The choice of a primary screening platform often depends on a balance of throughput, cost, and the specific information required. For initial broad screening, a single high concentration (e.g., 10 µM) is often used to identify any significant interactions.[9] Hits from this initial screen are then typically followed up with dose-response curves to determine potency (IC50 or Kd values). It is advisable to perform these assays at or near the ATP Km for each kinase to obtain a more accurate assessment of potency under physiologically relevant conditions.[16]

The results from the broad kinome screen should be summarized in a clear and comparative format. A heatmap or a table comparing the percent inhibition or binding affinity of different analogs against a panel of kinases is highly effective.

Kinase TargetAnalog 1 (% Inhibition @ 10µM)Analog 2 (% Inhibition @ 10µM)Staurosporine (Positive Control) (% Inhibition @ 1µM)
Target Kinase X959899
Off-Target Kinase Y451595
Off-Target Kinase Z10592
............

This table presents hypothetical data for illustrative purposes.

Tier 2: Orthogonal Biochemical and Biophysical Assays

Once primary hits and potential off-targets have been identified, it is crucial to validate these findings using orthogonal methods. This step helps to eliminate artifacts from the primary assay format and provides a more complete picture of the inhibitor's mechanism of action.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[8]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an inhibitor to a kinase immobilized on a sensor surface in real-time.[8] This allows for the determination of association (kon) and dissociation (koff) rates, providing deeper insights into the binding kinetics.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays: These assays measure the change in the thermal stability of a kinase upon inhibitor binding.[17] A shift in the melting temperature (Tm) indicates a direct interaction between the compound and the kinase.

The use of biophysical assays like ITC and SPR provides a direct measure of binding, which is complementary to the activity-based measurements from the primary screen. This is particularly important for distinguishing between competitive, non-competitive, and allosteric inhibitors.[8]

Tier 3: Cell-Based Target Engagement and Pathway Analysis

Ultimately, the goal is to develop a compound that is effective in a cellular context.[18] Therefore, it is essential to validate that your 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs can engage their intended target within living cells and modulate its downstream signaling pathways.[8]

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay or cell-based KinaseSeeker™ assays directly measure the binding of a compound to its target kinase in live cells.[12] These assays are critical for confirming cellular permeability and target engagement.

  • Western Blot Analysis of Phosphorylated Substrates: This classic technique is used to assess the phosphorylation status of a known downstream substrate of the target kinase.[9] A decrease in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of target inhibition in a cellular setting.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein in cell lysates or intact cells after compound treatment.[17]

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells in multi-well plates B Treat with 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs at various concentrations A->B C Incubate for a defined period B->C D Lyse cells to extract total protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary antibodies (phospho-substrate and total substrate) G->H I Probe with secondary antibodies H->I J Detect signal (e.g., chemiluminescence) I->J K Quantify band intensities J->K L Normalize phospho-substrate to total substrate K->L M Determine IC50 values L->M

Caption: Workflow for Western Blot Analysis of Downstream Kinase Signaling.

Let's assume a 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analog is designed to target JAK1.[3] The following diagram illustrates the canonical JAK/STAT signaling pathway, which can be interrogated to assess the cellular activity of the inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Inhibitor 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Analog Inhibitor->JAK1 Inhibition

Caption: Inhibition of the JAK/STAT Signaling Pathway.

By performing Western blots for phosphorylated STAT (p-STAT), one can directly measure the cellular efficacy of the JAK1 inhibitor.

Detailed Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for broad kinase profiling.[10][15][19] The following is a generalized protocol.

Objective: To determine the binding affinity (Kd) of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs against a large panel of kinases.

Methodology: This assay is based on a competitive binding format.[13][14] Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.

Procedure:

  • Compound Preparation: Prepare a stock solution of the 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analog in DMSO. Perform serial dilutions to create a range of concentrations for Kd determination.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations, the DNA-tagged kinase, and the immobilized ligand. Include a DMSO-only control for 100% binding and a positive control inhibitor.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound. The results are typically reported as percent of control (DMSO), and a Kd value is calculated from the dose-response curve.[14]

Interpreting the Data: Building a Case for Selectivity

A truly selective inhibitor will exhibit high potency for its intended target and significantly lower potency (ideally >100-fold) for all other kinases tested. The "selectivity score" or "selectivity entropy" are quantitative metrics that can be used to rank order compounds based on their selectivity.[20]

It is also critical to consider the cellular context. A compound that appears selective in biochemical assays may have different activity in cells due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations. Therefore, a strong correlation between biochemical potency and cellular target engagement is a key indicator of a promising lead compound.

Conclusion

Validating the kinase selectivity of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine analogs is a multifaceted process that requires a strategic and rigorous experimental approach. By employing a tiered strategy that combines broad biochemical screening with orthogonal biophysical and cell-based assays, researchers can build a comprehensive and reliable selectivity profile. This in-depth characterization is essential for identifying promising lead candidates with the highest potential for therapeutic success and minimizing the risk of off-target effects.

References

  • Bamborough, P., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(2), 131-142. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(4), 1028-1043. Retrieved from [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1646-1657. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • LINCS Data Portal. (2017, September 25). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved from [Link]

  • AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • LINCS Data Portal. (2017, September 25). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 18(2), e1009858. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1169. Retrieved from [Link]

  • Zhao, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • Al-Mgdadi, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

A Senior Application Scientist’s Guide to the LC-MS Identification of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern LC-MS strategies for the identification of metabolites of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. As a novel heterocyclic amine, understanding its metabolic fate is a critical step in the drug discovery and development pipeline, directly impacting the assessment of its pharmacokinetic profile, efficacy, and potential toxicity.[1][2] We will move beyond simple protocols to discuss the rationale behind methodological choices, comparing in vitro and in vivo approaches, and contrasting various LC-MS platforms to provide a robust framework for your metabolite identification studies.

The Central Role of Metabolite Identification

Drug metabolism, the process of biochemical modification of drug compounds by the body, is a key determinant of a drug's therapeutic index.[1] These modifications, catalyzed primarily by enzymes like Cytochrome P450s (CYPs), can lead to compounds (metabolites) that are more water-soluble and easily excreted.[1][3] However, metabolites can also be pharmacologically active or, in some cases, toxic. Therefore, early and accurate identification of major metabolites is not just a regulatory expectation but a scientific necessity to guide lead optimization and ensure patient safety.[2] High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) has become the definitive tool for this challenge, offering the sensitivity and specificity required to detect and structurally elucidate metabolites from complex biological matrices.[4][5][6]

Table 1: Physicochemical Properties and Structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

PropertyValueSource
Molecular Formula C₈H₉N₃Calculated
Monoisotopic Mass 147.07965 DaCalculated
Structure Chemical Structure(Structure inferred from name)
Predicted LogP ~1.5 - 2.0Cheminformatics Prediction

Note: The structure is based on the chemical name. The pyrrolo[2,3-b]pyridine core is also known as 7-azaindole.

Comparative Strategies for Metabolite Generation: In Vitro vs. In Vivo

The first critical decision is the biological system used to generate the metabolites. Both in vitro and in vivo methods have distinct advantages and are often used sequentially to build a complete metabolic picture.

In vitro assays are indispensable for early-stage screening due to their speed, cost-effectiveness, and reduced ethical concerns.[7][8] They provide a first look at metabolic pathways, help identify metabolic "soft spots," and are crucial for cross-species comparisons.[2]

Causality Behind the Choice: The selection of an in vitro system depends on the specific question being asked. For rapid screening of Phase I (oxidative) metabolism, Human Liver Microsomes (HLMs) are the industry standard because they are a highly enriched source of CYP enzymes.[3][7][9] If a broader view including Phase II (conjugative) metabolism is needed, hepatocytes are superior as they contain both Phase I and II enzymes, as well as transporters, providing a more physiologically relevant system.[10]

Table 2: Comparison of Common In Vitro Metabolite Generation Systems

SystemKey Enzymes PresentPrimary Use CaseAdvantagesLimitations
Liver Microsomes CYPs, UGTs, FMOsHigh-throughput screening for Phase I metabolism, metabolic stability.[7][8]Cost-effective, easy to use and store, high enzyme concentration.[3]Lacks cytosolic enzymes (e.g., SULTs) and cofactors for Phase II reactions; no transporter activity.
Hepatocytes Complete suite of Phase I and II enzymes, transporters.Comprehensive metabolic profiling, induction/inhibition studies, predicting clearance.Most physiologically relevant in vitro model.[10]Higher cost, more complex to culture, lower throughput.
S9 Fraction CYPs, UGTs, and cytosolic enzymes (SULTs, AOX etc.).Broader metabolic coverage than microsomes.[10]Good balance between microsomes and hepatocytes.Requires addition of multiple cofactors (NADPH, UDPGA, PAPS).

This protocol provides a self-validating system by including controls to ensure that metabolite formation is enzyme-dependent.

1. Reagent Preparation:

  • Parent Compound Stock: Prepare a 10 mM stock solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in DMSO.
  • HLM Stock: Use pooled human liver microsomes (e.g., 20 mg/mL protein). Thaw on ice immediately before use.
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • NADPH Regenerating System (NRS) Solution: (e.g., Corning Gentest™) or prepare fresh containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a continuous supply of the essential CYP cofactor, NADPH.

2. Incubation Reaction:

  • In a 1.5 mL microfuge tube, combine the following on ice:
  • Phosphate Buffer: To a final volume of 200 µL.
  • Parent Compound Stock: Add to achieve a final concentration of 1-10 µM. (e.g., 2 µL of a 1 mM intermediate dilution for 10 µM final).
  • HLM Suspension: Add to achieve a final protein concentration of 0.5-1.0 mg/mL.
  • Prepare Control Incubations:
  • No Cofactor Control: Replace NRS solution with buffer.
  • No Enzyme Control: Replace HLM suspension with buffer.
  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

3. Reaction Initiation and Termination:

  • Initiate the reaction by adding the pre-warmed NRS solution.
  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
  • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard. The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

4. Sample Processing:

  • Vortex the terminated reaction mixture vigorously for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

In vivo studies, typically in preclinical animal species (e.g., rats, dogs), are essential for understanding the complete disposition of a drug in a living organism.[11][12] They confirm the relevance of in vitro findings and identify metabolites formed through multi-organ or gut microbiota metabolism that in vitro liver-based systems would miss.[13] Samples collected include plasma, urine, and feces, providing a comprehensive view of absorption, distribution, metabolism, and excretion (ADME).[12][13]

The Analytical Engine: A Comparison of LC-MS Platforms

Once metabolites are generated, a robust and sensitive analytical method is required for their detection and identification. This invariably involves a combination of liquid chromatography for separation and mass spectrometry for detection.

Biological samples are complex, and effective sample preparation is crucial to remove interferences (proteins, salts, phospholipids) that can suppress ionization and contaminate the MS system.

  • Protein Precipitation (PPT): The simplest and most common method. Involves adding an organic solvent (typically acetonitrile) to precipitate proteins.[14] It's fast and non-selective.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It partitions the analytes between two immiscible liquid phases based on their relative solubility.

  • Solid-Phase Extraction (SPE): The most selective but also most complex method. It uses a solid sorbent to retain the analyte of interest while interferences are washed away.[15][16]

Causality Behind the Choice: For initial discovery and profiling, the speed and simplicity of Protein Precipitation are often preferred. For quantitative analysis or when dealing with very low-level metabolites, the selectivity of SPE may be necessary to achieve the required sensitivity.

Effective chromatographic separation is critical, especially for distinguishing between isomeric metabolites (e.g., hydroxylation at different positions on a ring), which have the exact same mass.[5]

  • Reversed-Phase (RP) Chromatography: The workhorse for small-molecule analysis. It separates compounds based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The parent compound, being more lipophilic, will be retained longer than its more polar metabolites.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar metabolites that are poorly retained by RP columns.[17][18] It uses a polar stationary phase and a nonpolar mobile phase.

Table 3: Example LC Gradient Conditions for Metabolite Profiling

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.00.4982
1.00.4982
12.00.4595
14.00.4595
14.10.4982
17.00.4982

The choice of mass spectrometer is pivotal and depends on the goals of the study, from initial profiling to definitive structural confirmation.

Trustworthiness Through High Resolution: High-resolution accurate mass (HRAM) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are the gold standard for metabolite identification.[1] They provide a mass measurement with high accuracy (<5 ppm), which allows for the confident determination of the elemental composition of a metabolite, drastically reducing the number of potential candidates.[4][5]

Table 4: Comparison of LC-MS/MS Platforms for Metabolite Identification

PlatformResolutionMass AccuracyKey Advantage for Met IDPrimary Limitation
Triple Quadrupole (QqQ) LowLowExcellent for quantifying known metabolites (MRM mode).[19]Poor for identifying unknown metabolites.
Quadrupole Time-of-Flight (Q-TOF) High (~40,000)High (< 5 ppm)Excellent balance of speed, resolution, and sensitivity for profiling and identification.[6][20]Lower resolution than Orbitrap.
Orbitrap (e.g., Q Exactive) Ultra-High (>100,000)High (< 3 ppm)Unambiguous elemental composition determination from isotopic fine structure.[4]Slower scan speeds compared to Q-TOF.
Ion Trap (IT) LowLowCapable of MSⁿ experiments, providing detailed fragmentation pathways.[1]Low resolution and mass accuracy.
Data Analysis and Visualization: From Raw Data to Confirmed Structures

A systematic data analysis workflow is essential to extract meaningful information from the vast datasets generated.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Metabolite Finding cluster_3 Structural Elucidation acq_full Acquire Full Scan HRMS Data (Control vs. Incubated) acq_dda Acquire Data-Dependent MS/MS (DDA) acq_full->acq_dda peak_pick Peak Picking & Alignment acq_dda->peak_pick Raw Data bg_sub Background Subtraction (Compare Control vs. Sample) peak_pick->bg_sub mass_defect Mass Defect Filtering bg_sub->mass_defect Potential Metabolite Features predict_search Search for Predicted Metabolites (e.g., +16 Da) mass_defect->predict_search msms_interp Interpret MS/MS Spectra predict_search->msms_interp Candidate List confirm Confirm Structure & Site of Modification msms_interp->confirm

Based on the structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, we can predict several likely metabolic transformations. This predictive step is crucial for guiding the data mining process.

Table 5: Predicted Metabolites and Their Mass Shifts

Reaction TypeBiotransformationMass Shift (Da)
Phase I Oxidation (Hydroxylation)+15.9949
Oxidation (N-Oxide)+15.9949
Oxidation of Methyl to Alcohol+15.9949
Oxidation of Alcohol to Acid+14.0157
Deamination-17.0265
Phase II Glucuronidation+176.0321
Sulfation+79.9568

G parent 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (m/z 148.0875) hydroxylation hydroxylation parent->hydroxylation CYP450 n_oxide n_oxide parent->n_oxide CYP/FMO methyl_ox methyl_ox parent->methyl_ox CYP450 sulfate sulfate parent->sulfate SULT glucuronide glucuronide hydroxylation->glucuronide UGT

Structural Elucidation from MS/MS: The final, and most critical, step is the interpretation of tandem mass spectra (MS/MS). By inducing fragmentation of the metabolite ion, we can deduce its structure. For example, if a +16 Da modification (hydroxylation) occurs on the pyrrole ring versus the pyridine ring, the fragmentation pattern will differ significantly. Comparing the MS/MS spectrum of the metabolite to that of the parent compound allows for the identification of fragment ions that have retained the modification, thereby pinpointing the site of metabolism.

Conclusion and Recommendations

The identification of metabolites for a novel compound like 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine requires a multi-faceted yet systematic approach.

  • Recommendation 1 (Screening): Begin with an in vitro screen using human liver microsomes to rapidly identify major Phase I metabolites. Employ a high-resolution Q-TOF or Orbitrap system using a data-dependent acquisition (DDA) strategy to collect both accurate mass precursor data and high-quality MS/MS fragmentation spectra in a single run.

  • Recommendation 2 (Comprehensive Profiling): Follow up with an incubation using cryopreserved human hepatocytes to obtain a more complete profile that includes Phase II conjugates. If significantly different metabolic profiles are observed across species in early in vitro screens, proceed to in vivo studies in a relevant animal model.

  • Recommendation 3 (Data Analysis): Utilize modern metabolite identification software that combines peak picking, background subtraction, and predicted metabolite searching. Final structural confirmation must always rely on manual, expert interpretation of the MS/MS fragmentation data.

By logically selecting and combining these strategies, researchers can build a comprehensive and reliable metabolic map, de-risking the development process and paving the way for successful clinical evaluation.

References

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Source: ResearchGate. URL: [Link]

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Source: Chromatography Online. URL: [Link]

  • Title: Drug Metabolism Studies Using Liver Microsomes. Source: MileCell Bio. URL: [Link]

  • Title: A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Source: PMC (PubMed Central). URL: [Link]

  • Title: Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Source: ACS Publications. URL: [Link]

  • Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Source: SpringerLink. URL: [Link]

  • Title: In Vitro Drug Metabolism Using Liver Microsomes. Source: PubMed. URL: [Link]

  • Title: High-resolution mass spec for metabolomic analysis. Source: Agilent. URL: [Link]

  • Title: Role of human liver microsomes in in vitro metabolism of drugs-a review. Source: PubMed. URL: [Link]

  • Title: Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Sample preparation and protocols in metabolite identification. Source: Slideshare. URL: [Link]

  • Title: Metabolite Profiling and Identification (MetID). Source: Cyprotex - Evotec. URL: [Link]

  • Title: In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Source: ResearchGate. URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Source: PMC (PubMed Central). URL: [Link]

  • Title: Met ID: In Vivo Metabolite Identification. Source: BioIVT. URL: [Link]

  • Title: Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Source: PMC (PubMed Central). URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Source: ScienceDirect. URL: [Link]

  • Title: Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Source: IntechOpen. URL: [Link]

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Source: Oxford Academic. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.